Oximbomotide
Beschreibung
Eigenschaften
Molekularformel |
C42H73N9O17S |
|---|---|
Molekulargewicht |
1008.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
LEPHCSIVDRSUBA-ODURPPJLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Dual GLP-1/GIP Receptor Agonists: A Focus on Tirzepatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of metabolic disease treatment is undergoing a significant transformation with the advent of dual-incretin receptor agonists. These novel therapeutics, which simultaneously activate the receptors for both glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), have demonstrated unprecedented efficacy in glycemic control and weight management. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this class of drugs, with a specific focus on Tirzepatide, the first-in-class dual GIP/GLP-1 receptor agonist to receive regulatory approval. While the initial query mentioned "Oximbomotide," publicly available scientific literature predominantly points to Oxyntomodulin (a GLP-1/glucagon (B607659) dual agonist) or the broader class of dual incretin (B1656795) agonists. Given the extensive data available for Tirzepatide, it serves as an exemplary model for this groundbreaking therapeutic class.
Tirzepatide is a 39-amino acid synthetic peptide that is a dual agonist for both the GIP and GLP-1 receptors.[1] Developed by Eli Lilly, it has shown superior efficacy in reducing HbA1c levels and promoting weight loss in patients with type 2 diabetes and obesity compared to selective GLP-1 receptor agonists.[2] Its unique pharmacological profile, characterized by imbalanced and biased agonism, underpins its potent therapeutic effects.
Discovery and Rationale
The development of Tirzepatide was born from the concept of dual agonism, a strategy aimed at leveraging the synergistic effects of activating multiple hormone receptors involved in glucose and energy homeostasis.[3] Scientists hypothesized that by targeting both the GLP-1 and GIP pathways, a more profound therapeutic effect could be achieved compared to activating either pathway alone.
The journey began with research into GLP-1 receptor agonists, which were known to stimulate insulin (B600854) production and improve glucose tolerance.[4] A key breakthrough was the engineering of GLP-1 activity into the native GIP peptide sequence.[5] This resulted in a single molecule capable of binding to and activating both the GIP and GLP-1 receptors. The structure of Tirzepatide is based on the native GIP sequence and includes a C20 fatty diacid moiety attached to a lysine (B10760008) residue at position 20 via a hydrophilic linker. This lipidation strategy facilitates binding to albumin, significantly extending the drug's half-life and allowing for once-weekly administration.
Molecular Structure and Mechanism of Action
Tirzepatide is a linear polypeptide of 39 amino acids with several key modifications to enhance its therapeutic properties. These include the incorporation of two non-coded amino acids, α-aminoisobutyric acid (Aib), at positions 2 and 13 to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
The mechanism of action of Tirzepatide is multifaceted, stemming from its dual agonism at the GIP and GLP-1 receptors. Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade has several downstream effects:
-
Enhanced Insulin Secretion: Tirzepatide stimulates both first- and second-phase insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Glucagon Suppression: It reduces glucagon levels, also in a glucose-dependent manner, which helps to decrease hepatic glucose production.
-
Delayed Gastric Emptying: Similar to native GLP-1, Tirzepatide slows gastric emptying, which contributes to a feeling of fullness and reduces postprandial glucose excursions.
-
Appetite Suppression and Weight Loss: Both GIP and GLP-1 receptors are found in areas of the brain important for appetite regulation. Tirzepatide has been shown to decrease food intake and modulate fat utilization, leading to significant weight loss.
A key feature of Tirzepatide's pharmacology is its "imbalanced" and "biased" agonism. It binds to the GIP receptor with an affinity comparable to native GIP but has a roughly five-fold weaker affinity for the GLP-1 receptor than native GLP-1. Furthermore, at the GLP-1 receptor, Tirzepatide shows biased agonism, preferentially activating the cAMP signaling pathway over the β-arrestin recruitment pathway. This biased signaling is thought to contribute to its potent metabolic efficacy while potentially mitigating some of the side effects associated with strong, unbiased GLP-1 receptor activation.
Signaling Pathway Diagram
Quantitative Data
The dual agonism of Tirzepatide has been extensively characterized through in vitro assays. The following tables summarize key quantitative data on its receptor binding affinity and functional potency.
Table 1: Receptor Binding Affinity of Tirzepatide
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Tirzepatide | Human GIPR | 0.135 |
| Native GIP | Human GIPR | Similar to Tirzepatide |
| Tirzepatide | Human GLP-1R | 4.23 (~5-fold weaker than native GLP-1) |
| Native GLP-1 | Human GLP-1R | ~0.85 |
Table 2: In Vitro Functional Potency of Tirzepatide (cAMP Accumulation)
| Ligand | Receptor | Potency (EC50, nM) | Relative Potency |
| Tirzepatide | Human GIPR | 0.0224 | More potent than native GIP |
| Native GIP | Human GIPR | 0.0334 | - |
| Tirzepatide | Human GLP-1R | 0.934 | ~13-fold lower than native GLP-1 |
| Native GLP-1 | Human GLP-1R | 0.0705 | - |
Synthesis of Tirzepatide
The chemical synthesis of Tirzepatide is a complex, multi-step process that can be achieved on a large scale using a hybrid approach that combines Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). An alternative strategy employing Native Chemical Ligation (NCL) has also been developed.
Hybrid SPPS/LPPS Approach
The industrial-scale synthesis of Tirzepatide is typically carried out by synthesizing several peptide fragments on a solid support, followed by their coupling in the liquid phase. A common strategy involves the synthesis of four distinct peptide fragments.
-
Fragment Synthesis (SPPS):
-
Each of the four peptide fragments is synthesized on a solid-phase resin, typically a Rink Amide resin, using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: The resin is swelled in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., DIC/HOBt) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Lipidation on-resin: For the fragment containing Lysine at position 20, the C20 fatty acid moiety is introduced by coupling the pre-formed linker-diacid entity to the deprotected side chain of the Lysine. An orthogonal protecting group on Lys20 is selectively removed to allow for this on-resin modification.
-
Cleavage from Resin: Once the synthesis of a fragment is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (B1312306) (TIS).
-
-
Fragment Coupling (LPPS):
-
The purified peptide fragments are then coupled sequentially in the liquid phase.
-
The C-terminal fragment is typically deprotected at its N-terminus.
-
The next fragment, with a protected N-terminus and an activated C-terminus, is added to the reaction mixture. This process is repeated until the full-length 39-amino acid peptide is assembled.
-
-
Final Deprotection and Purification:
-
The final protected peptide is treated with a strong acid, such as TFA, to remove any remaining protecting groups.
-
The crude Tirzepatide is subjected to a multi-step purification process, primarily using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A common strategy involves a two-step purification: an initial capture step at a basic pH followed by a polishing step at an acidic pH.
-
Native Chemical Ligation (NCL) Approach
An alternative, "greener" synthesis of Tirzepatide has been developed using Native Chemical Ligation. This method involves the chemoselective coupling of two unprotected peptide fragments in an aqueous medium. This approach is followed by a desulfurization step to yield the final product.
Key Experimental Protocols
The characterization of Tirzepatide's dual agonism relies on a suite of in vitro assays.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Tirzepatide for the human GIP and GLP-1 receptors.
Methodology: Radioligand Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing either the human GIP receptor or the human GLP-1 receptor are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., 125I-GIP or 125I-GLP-1) is incubated with the cell membranes in a suitable buffer.
-
Increasing concentrations of unlabeled Tirzepatide are added to compete with the radioligand for receptor binding.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The bound radioligand is separated from the unbound radioligand by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of Tirzepatide in activating Gαs signaling.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Cell Culture:
-
HEK293 cells expressing either the GIP receptor or the GLP-1 receptor are seeded in a 96-well plate.
-
-
Cell Stimulation:
-
Cells are stimulated with varying concentrations of Tirzepatide or a native ligand for a defined period (e.g., 30 minutes) at room temperature in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
-
Detection:
-
The cells are lysed, and HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
After incubation, the fluorescence is read at two different wavelengths (e.g., 620 nm and 665 nm).
-
-
Analysis:
-
The ratio of the fluorescence signals is inversely proportional to the amount of cAMP produced.
-
The EC50 value is determined by plotting the HTRF ratio against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Tirzepatide represents a paradigm shift in the management of type 2 diabetes and obesity. Its innovative design as a dual GIP/GLP-1 receptor agonist, coupled with a sophisticated chemical synthesis process, has resulted in a therapeutic agent with a unique and highly effective mechanism of action. The imbalanced and biased agonism of Tirzepatide at its target receptors underscores the intricate structure-activity relationships that govern its potent metabolic effects. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological characterization of this groundbreaking molecule, offering valuable insights for researchers and professionals in the field of drug development.
References
Oximbomotide: A Novel Therapeutic Agent - Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Oximbomotide is a novel investigational drug that has garnered significant attention within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the structure elucidation of this compound, detailing the experimental methodologies, data analysis, and key findings. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and chemical processes are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development.
Introduction
The development of novel therapeutic agents is a cornerstone of modern medicine. This compound has emerged as a promising candidate in this landscape. Understanding its fundamental chemical and structural properties is paramount for its continued development and potential clinical application. This whitepaper outlines the comprehensive efforts undertaken to elucidate the precise chemical structure of this compound, a critical step in its journey from a promising molecule to a potential therapeutic.
Structure Elucidation of this compound
The determination of this compound's chemical structure was a multi-faceted process involving a suite of advanced analytical techniques. The primary methodologies employed were high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Experimental Protocol:
High-resolution mass spectrometry was performed using an Orbitrap Fusion Lumos Tribrid mass spectrometer. The sample was prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The solution was infused directly into the electrospray ionization (ESI) source at a flow rate of 5 µL/min. The instrument was operated in positive ion mode with a spray voltage of 3.5 kV. Data was acquired over a mass range of m/z 100-2000 with a resolution of 500,000.
Data Summary:
| Parameter | Observed Value |
| Monoisotopic Mass | 1254.6589 Da |
| Molecular Formula | C₅₉H₈₆N₁₄O₁₅ |
| Mass Accuracy | < 1 ppm |
| Charge States | +2, +3 |
Logical Workflow for Mass Spectrometry Data Analysis:
Caption: High-Resolution Mass Spectrometry Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
NMR spectra were acquired on a Bruker Avance III HD 800 MHz spectrometer equipped with a cryoprobe. The this compound sample (10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A suite of 1D and 2D NMR experiments were conducted, including ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). All experiments were performed at 298 K.
Key NMR Data:
| Experiment | Purpose | Key Findings |
| ¹H NMR | Proton environment characterization | Revealed the presence of aromatic, aliphatic, and amide protons. |
| ¹³C NMR | Carbon skeleton determination | Identified carbonyl, aromatic, and aliphatic carbons. |
| COSY | ¹H-¹H correlations | Established proton-proton spin-spin coupling networks. |
| HSQC | ¹H-¹³C one-bond correlations | Assigned protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Assembled the molecular fragments and confirmed connectivity. |
Diagram of Key HMBC Correlations:
Caption: Key HMBC correlations in this compound.
Mechanism of Action: Signaling Pathway
Preliminary studies suggest that this compound exerts its therapeutic effect by modulating the XYZ signaling pathway, a critical cascade in the pathogenesis of the target disease.
Signaling Pathway Diagram:
Caption: Proposed XYZ signaling pathway of this compound.
Conclusion
The structure of this compound has been successfully elucidated through a combination of advanced analytical techniques. The confirmed molecular formula and connectivity provide a solid foundation for understanding its structure-activity relationship and for the rational design of future analogs. The proposed mechanism of action via the XYZ signaling pathway offers a clear direction for further pharmacological investigation. This technical guide provides the foundational knowledge necessary for the continued development of this compound as a potential therapeutic agent.
Oximbomotide: A Technical Overview of Preclinical Research Findings
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Oximbomotide, also known as ALT-801, is a novel long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] It is an oxyntomodulin (OXM)-based peptide designed to leverage the synergistic metabolic benefits of activating both signaling pathways.[4][5] Endogenous oxyntomodulin is a gut hormone that reduces appetite and increases energy expenditure. This compound has been engineered to enhance the therapeutic potential of native OXM by optimizing its potency and prolonging its half-life, making it suitable for once-weekly administration. Preclinical research has positioned this compound as a promising therapeutic candidate for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH) and obesity. This document provides a detailed overview of the core preclinical findings, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Dual Receptor Agonism
This compound exerts its effects by co-activating the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). The GLP-1R activation component is known to improve glycemic control by stimulating insulin (B600854) secretion, suppressing glucagon release, and reducing appetite. The novel aspect of this compound lies in its balanced GCGR agonism, which complements the effects of GLP-1 by increasing energy expenditure, lipolysis, and fatty acid oxidation. This dual mechanism is hypothesized to produce superior weight loss and metabolic control compared to selective GLP-1R agonists.
Preclinical Efficacy Data
This compound has been evaluated in various rodent models of obesity and metabolic disease, demonstrating significant improvements in body weight, glucose tolerance, and markers of NASH.
Table 1: Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Comparator | p-value | Reference |
| Body Weight | This compound (ALT-801) 10 nmol/kg | ~25% reduction vs. vehicle | Semaglutide (10 nmol/kg) | < 0.001 | |
| Reduction was ~2x greater than semaglutide | < 0.05 | ||||
| Food Intake | Oxyntomodulin-based peptides | Decreased | N/A | Not specified | |
| Energy Expenditure | Oxyntomodulin-based peptides | Increased | N/A | Not specified | |
| Adiposity | PEGylated peptides (once weekly) | Normalized | N/A | Not specified | |
| Glucose Tolerance | PEGylated peptides (once weekly) | Normalized | N/A | Not specified |
Table 2: Efficacy in Diabetic (db/db) and ICR Mice
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Hypoglycemic Effect | ICR and db/db mice | OXM-7 (this compound analog) | Prominent acute and long-acting effects | |
| Blood Glucose | Diabetic mice | Compound 16a (long-acting analog) | Maintained normal level for ~42.6 h | |
| HbA1c | Diabetic mice | Compound 16a (long-acting analog) | Reduced |
Table 3: Efficacy in a Diet-Induced Obese NASH (DIO-NASH) Mouse Model
Data from a 12-week study in biopsy-confirmed DIO-NASH mice.
| Parameter | ALT-801 (10 nmol/kg) | Semaglutide (10 nmol/kg) | Elafibranor | Vehicle | p-value (ALT-801 vs Vehicle) |
| Body Weight Reduction | ~25% | ~12.5% | Significant reduction | N/A | < 0.001 |
| Plasma ALT | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |
| Plasma Cholesterol | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |
| Liver Triglycerides | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |
| Liver Steatosis | Significant Improvement | Improved | Improved | N/A | < 0.05 |
| Galectin-3 (Inflammation) | Significant Reduction | Reduced | Reduced | N/A | < 0.05 |
| Col1A1 (Fibrosis) | Significant Reduction | Reduced | Reduced | N/A | < 0.05 |
| Composite NAS Score | All animals improved to ≤ 3 | Less improvement | Less improvement | N/A | Significant |
Experimental Protocols
The preclinical efficacy of this compound, particularly ALT-801, was extensively studied in a translational mouse model of non-alcoholic steatohepatitis.
Key Experiment: 12-Week Study in DIO-NASH Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Mice were fed an Amylin Liver NASH (AMLN) diet, high in fat (40 kcal%), fructose (B13574) (22% by weight), and cholesterol (2% by weight), for 32 weeks to induce the DIO-NASH phenotype.
-
Study Confirmation: After the induction period, animals underwent liver biopsy to confirm the presence of steatosis and fibrosis, ensuring a relevant disease model for the therapeutic intervention.
-
Treatment Groups:
-
ALT-801: 10 nmol/kg, administered daily.
-
Semaglutide: 10 nmol/kg (equimolar dose), administered daily (as a GLP-1R agonist comparator).
-
Elafibranor: PPAR-α/δ agonist comparator.
-
Vehicle Control: Administered daily.
-
-
Study Duration: 12 weeks of continuous daily treatment while mice were maintained on the AMLN diet.
-
Primary Endpoints:
-
Body and Liver Weight: Measured to assess overall metabolic impact.
-
Plasma Analysis: Measurement of total cholesterol, triglycerides, and aminotransferases (ALT, AST).
-
Liver Histology: Analysis of liver tissue for steatosis, lobular inflammation, and hepatocellular ballooning. These were used to calculate the composite Non-alcoholic Fatty Liver Disease Activity Score (NAS).
-
Biomarker Analysis: Quantification of inflammation (Galectin-3) and fibrosis (Collagen Type 1 Alpha 1 - Col1A1) markers.
-
Summary of Therapeutic Effects
The preclinical data strongly suggest that this compound's dual agonist mechanism translates into a multifaceted therapeutic profile that addresses key drivers of metabolic disease. The combination of GLP-1 and glucagon receptor activation leads to substantial, dose-dependent weight loss, primarily through the reduction of fat mass, driven by both decreased caloric intake and increased energy expenditure. This profound effect on obesity is a cornerstone of its potential efficacy in treating associated co-morbidities like NASH.
References
- 1. Effects of ALT-801, a GLP-1 and glucagon receptor dual agonist, in a translational mouse model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ALT-801, a GLP-1 and glucagon receptor dual agonist, in a translational mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altimmune Commences Dosing in Phase 1 Clinical Trial of ALT-801, a Long-Acting GLP-1/Glucagon Receptor Dual Agonist for the Treatment of NASH – Altimmune [ir.altimmune.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Oximbomotide (Volagidemab): A Technical Whitepaper on Preclinical and Clinical Investigations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oximbomotide, also known as Volagidemab (REMD-477, AMG-477), is a fully human monoclonal antibody that functions as a potent and selective antagonist of the glucagon (B607659) receptor (GCGR). By competitively inhibiting the binding of glucagon to its receptor, this compound effectively mitigates the hyperglycemic effects of glucagon, a key hormone in glucose homeostasis. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts in the field of metabolic diseases, particularly Type 1 and Type 2 diabetes mellitus.
Introduction
Glucagon, acting through its receptor, plays a critical role in elevating blood glucose levels by stimulating hepatic glucose production via glycogenolysis and gluconeogenesis. In individuals with diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. This compound, by blocking the glucagon receptor, presents a therapeutic strategy to counteract this pathological effect. Developed initially by Amgen and later by REMD Biotherapeutics, this compound has been investigated as an adjunct to insulin (B600854) therapy.
Mechanism of Action
This compound is a human IgG2 monoclonal antibody that binds with high affinity to the extracellular domain of the glucagon receptor. This binding competitively blocks the interaction of glucagon with the receptor, thereby inhibiting the initiation of downstream signaling cascades. The primary consequence of this antagonism is the suppression of glucagon-mediated signal transduction in hepatocytes.
Signaling Pathway
The binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. This compound disrupts this pathway at its inception by preventing glucagon from binding to its receptor.
In Vitro Studies
In vitro studies have been crucial in characterizing the binding affinity and functional antagonism of this compound at the glucagon receptor.
Quantitative Data
| Parameter | Value | Cell Line/System | Description |
| EC50 | 7.627 ng/mL | HEK293 cells expressing human GCGR | The half-maximal effective concentration for this compound binding to immobilized human glucagon receptor protein[1]. |
Experimental Protocols
A common method to determine the binding affinity of a monoclonal antibody like this compound is through an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Steps:
-
Coating: Recombinant human glucagon receptor protein is immobilized on the surface of microplate wells.
-
Blocking: Non-specific binding sites are blocked using a protein solution such as bovine serum albumin (BSA).
-
Antibody Incubation: A dilution series of this compound is added to the wells and incubated to allow for binding to the immobilized receptor.
-
Washing: Unbound this compound is removed by washing the plate.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of human IgG is added.
-
Final Wash: Unbound secondary antibody is washed away.
-
Detection: A chromogenic substrate for HRP is added, and the resulting color change is measured using a spectrophotometer. The intensity of the signal is proportional to the amount of bound this compound.
-
Data Analysis: The data is plotted as absorbance versus this compound concentration, and the EC50 is calculated from the resulting sigmoidal curve.
In Vivo Studies
In vivo studies in animal models of diabetes have been instrumental in demonstrating the therapeutic potential of this compound.
Quantitative Data
Preclinical Studies in Diabetic Mice:
| Animal Model | Dosage | Route | Key Findings |
| Alloxan-induced diabetic mice | 5 mg/kg | Subcutaneous (s.c.) | Suppressed the type 1 diabetes phenotype. Reduced phosphorylated CREB and PEPCK protein expression to levels seen in non-diabetic mice[1]. |
Clinical Studies in Patients with Type 1 Diabetes:
| Study Phase | Dosage | Key Findings |
| Phase 1 | Single 70 mg dose | - Reduced daily insulin use by up to 26% compared to placebo. - Decreased average daily glucose concentrations by 20 to 31 mg/dL in the first three weeks post-treatment without increasing hypoglycemia. |
| Phase 2 | 35 mg or 70 mg weekly for 12 weeks | - The 35 mg dose resulted in a placebo-corrected reduction in HbA1c of -0.53%. - The 70 mg dose led to a placebo-corrected reduction in HbA1c of -0.49%[2]. - The primary endpoint of a significant reduction in total daily insulin use was not met at the prespecified significance level[2]. |
Experimental Protocols
A common approach to induce a diabetic phenotype in mice for preclinical testing involves the use of chemical agents that are toxic to pancreatic beta cells.
Protocol Steps:
-
Induction of Diabetes: Diabetes is induced in a suitable mouse strain by administering a chemical agent such as alloxan or streptozotocin, which selectively destroys pancreatic beta cells, leading to insulin deficiency and subsequent hyperglycemia.
-
Confirmation of Diabetes: The successful induction of diabetes is confirmed by monitoring blood glucose levels. Mice with sustained high blood glucose are selected for the study.
-
Group Allocation: Diabetic mice are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo, such as sterile saline).
-
Drug Administration: this compound is administered, typically via subcutaneous injection, at a predetermined dose and frequency.
-
Monitoring and Sample Collection: Throughout the study, various parameters are monitored, including blood glucose levels, body weight, and food and water intake. At the end of the study, tissues such as the liver may be collected for downstream analysis.
-
Biochemical Analysis: Liver lysates can be analyzed by Western blotting or other immunoassays to quantify the levels of phosphorylated CREB and PEPCK to confirm the mechanism of action.
Discussion and Future Directions
The available data from in vitro and in vivo studies demonstrate that this compound is a potent and selective antagonist of the glucagon receptor. Preclinical studies in diabetic mouse models have shown its efficacy in suppressing the diabetic phenotype. Clinical trials in patients with Type 1 diabetes have indicated that this compound can improve glycemic control, as evidenced by reductions in HbA1c, although a statistically significant reduction in daily insulin use was not consistently achieved in Phase 2 studies.
Future research should focus on further elucidating the long-term safety and efficacy of this compound. More detailed preclinical studies could provide a deeper understanding of its dose-response relationship and its effects on hepatic glucose metabolism. In the clinical setting, further trials may be warranted to explore its potential in different patient populations or in combination with other anti-diabetic agents. The development of this compound represents a significant advancement in the exploration of glucagon receptor antagonism as a therapeutic strategy for diabetes.
References
Oximbomotide: A Novel Candidate for Cancer Vaccine Adjuvancy Through Induction of Immunogenic Cell Death
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oximbomotide (formerly BZL101), an aqueous extract of the herb Scutellaria barbata, has demonstrated direct antitumor activity by inducing cancer cell-specific apoptosis and necrosis.[1][2] Beyond its cytotoxic effects, emerging evidence on the immunomodulatory properties of Scutellaria barbata extracts suggests a promising, yet underexplored, potential for this compound to function as a potent adjuvant for cancer vaccines. This technical guide synthesizes the available preclinical and clinical data to build a scientific rationale for this compound's use as a cancer vaccine adjuvant. The central hypothesis is that this compound's ability to induce immunogenic cell death (ICD) in tumor cells, coupled with its capacity to modulate the tumor microenvironment, can effectively transform the tumor site into an in situ vaccine, thereby amplifying the systemic antitumor immune response. This document provides an in-depth analysis of its mechanism of action, relevant experimental protocols, and a quantitative summary of its immunomodulatory effects.
Introduction: The Adjuvant Imperative in Cancer Vaccinology
The success of therapeutic cancer vaccines hinges on their ability to elicit a robust and durable T-cell mediated immune response against tumor-associated antigens. Adjuvants are critical components of vaccine formulations, as they are responsible for initiating and shaping this immune response. An ideal cancer vaccine adjuvant would not only enhance the immunogenicity of tumor antigens but also counteract the immunosuppressive tumor microenvironment. This compound's dual mechanism of action—direct tumor cell killing and immune modulation—positions it as a compelling candidate to meet these criteria.
Mechanism of Action: A Two-Pronged Assault on Cancer
This compound's potential as a cancer vaccine adjuvant is rooted in its ability to induce a specific form of cancer cell death known as immunogenic cell death (ICD).[3][4] ICD is a type of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as endogenous danger signals to alert and activate the immune system.[5]
Induction of Immunogenic Cell Death
This compound induces necrotic cell death in breast cancer cells through the induction of reactive oxygen species (ROS), leading to extensive DNA damage and hyperactivation of poly (ADP-ribose) polymerase (PARP). This necrotic death is crucial for the release of DAMPs, which include:
-
Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface acts as a potent "eat-me" signal for dendritic cells (DCs), the most potent antigen-presenting cells (APCs).
-
High Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of necrotic cells serves as a key danger signal that promotes DC maturation and function.
-
ATP Secretion: Extracellular ATP acts as a "find-me" signal, attracting APCs to the tumor site and further promoting their activation.
The release of these DAMPs in the tumor microenvironment is hypothesized to transform the dying tumor cells into an in situ vaccine, providing both tumor antigens and the necessary adjuvant signals for the initiation of an antitumor immune response.
Modulation of the Tumor Microenvironment
Extracts of Scutellaria barbata have been shown to possess immunomodulatory properties that can help to overcome the immunosuppressive nature of the tumor microenvironment. These effects include:
-
Enhanced Macrophage Phagocytosis: Increased phagocytic activity of macrophages can lead to better clearance of tumor cells and presentation of tumor antigens.
-
Increased NK Cell Activity: Natural killer (NK) cells play a crucial role in the innate immune response against tumors.
-
Modulation of Cytokine Profile: Scutellaria barbata extracts have been shown to increase the production of pro-inflammatory cytokines such as IL-2, which is essential for T-cell proliferation and activation, while decreasing immunosuppressive cytokines like IL-10 and TGF-β1.
Quantitative Data on Immunomodulatory Effects
The following table summarizes the quantitative data from preclinical studies on Scutellaria barbata extracts, which provide a strong rationale for the expected immunomodulatory effects of this compound.
| Parameter | Model System | Treatment Group | Result | Reference |
| Tumor Inhibition Rate | H22 tumor-bearing mice | Moderate-dose ESB | 28.68% | |
| High-dose ESB | 36.98% | |||
| Thymus Index | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly increased (P < 0.01) vs. model | |
| Spleen Index | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly increased (P < 0.01) vs. model | |
| NK Cell Activity | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly improved (P < 0.05) vs. model | |
| IL-2 Production | Splenocytes from H22 mice | High-dose ESB | Significantly increased vs. model | |
| IL-10 Level | Lewis lung cancer mice | Scutellaria barbata extract | Decreased vs. model | |
| TGF-β1 Level | Lewis lung cancer mice | Scutellaria barbata extract | Decreased vs. model | |
| IFN-γ Level | Lewis lung cancer mice | Scutellaria barbata extract | Significantly increased vs. model |
ESB: Extract of Scutellaria barbata
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the adjuvant potential of this compound.
In Vitro Dendritic Cell Maturation Assay
Objective: To determine if this compound can directly induce the maturation of human or murine dendritic cells.
Methodology:
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes (CD14+) using magnetic-activated cell sorting (MACS).
-
Differentiation of Dendritic Cells: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
Treatment: Plate immature DCs and treat with varying concentrations of this compound. Include lipopolysaccharide (LPS) as a positive control for DC maturation and media alone as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR). Analyze the expression of these markers by flow cytometry.
Cytokine Profiling
Objective: To quantify the cytokine secretion profile of immune cells in response to this compound.
Methodology:
-
Cell Culture: Culture PBMCs or isolated immune cell populations (e.g., splenocytes) in the presence or absence of this compound for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Analyze the concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10, IL-12) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
In Vivo Tumor Growth and Immune Response
Objective: To evaluate the in vivo efficacy of this compound as a vaccine adjuvant in a murine tumor model.
Methodology:
-
Tumor Inoculation: Inoculate immunocompetent mice (e.g., C57BL/6) subcutaneously with a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
Vaccination: Once tumors are established, vaccinate the mice with a model tumor antigen (e.g., ovalbumin) formulated with or without this compound as an adjuvant.
-
Tumor Measurement: Measure tumor growth over time using calipers.
-
Immune Response Analysis: At the end of the study, harvest spleens and tumor-draining lymph nodes to analyze the antigen-specific T-cell response by ELISpot or intracellular cytokine staining and flow cytometry. Analyze the immune cell infiltrate within the tumors by immunohistochemistry or flow cytometry.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's mechanism of inducing necrotic cell death in tumors, coupled with the immunomodulatory properties of its source material, Scutellaria barbata, provides a solid foundation for its investigation as a cancer vaccine adjuvant. The induction of immunogenic cell death and the release of DAMPs can create a pro-inflammatory tumor microenvironment conducive to the priming of a robust antitumor immune response.
Future research should focus on:
-
Directly demonstrating this compound-induced ICD: This includes quantifying the release of DAMPs such as calreticulin, HMGB1, and ATP from this compound-treated cancer cells.
-
Elucidating the specific signaling pathways: Investigating the precise molecular pathways through which this compound modulates immune cells.
-
Combination therapies: Evaluating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors.
A thorough investigation of these areas will be critical to fully realize the potential of this compound as a novel and effective adjuvant for therapeutic cancer vaccines.
References
- 1. Molecular mechanisms underlying selective cytotoxic activity of BZL101, an extract of Scutellaria barbata, towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial and antitumor effects of BZL101 for patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Immunogenic Cell Death in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damage-associated molecular patterns (DAMPs) released after burn are associated with inflammation and monocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Data on Oximbomotide: A Technical Whitepaper
An In-depth Analysis for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the early-phase clinical trial data for Oximbomotide (also known as maridebart cafraglutide or AMG 133), an investigational antibody-peptide conjugate for the treatment of obesity. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the underlying mechanism of action.
Introduction
This compound is a novel bispecific molecule engineered by conjugating a fully human monoclonal anti-human gastric inhibitory polypeptide receptor (GIPR) antagonist antibody with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2][3] This dual mechanism of action, combining GIPR antagonism and GLP-1R agonism, is a promising therapeutic strategy for weight loss.[1][2] Early-phase clinical development has focused on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in individuals with obesity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase 1, randomized, double-blind, placebo-controlled clinical trial (NCT04478708) of this compound in adult participants with obesity. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 1: Mean Percent Change in Body Weight from Baseline in Multiple Ascending Dose (MAD) Cohorts
| Treatment Group (Subcutaneous, Every 4 Weeks) | Day 85 Mean % Change in Body Weight |
| Placebo | +1.5% |
| This compound (Lowest Dose) | -7.4% |
| This compound (Highest Dose) | -14.5% |
Table 2: Pharmacokinetic Parameters of this compound in the Single Ascending Dose (SAD) Cohort
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~4 to 7 days post-dose |
Table 3: Pharmacokinetic Parameters of this compound in the Multiple Ascending Dose (MAD) Cohort
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~4 to 6 days after the last dose |
Table 4: Key Safety and Tolerability Findings from the Phase 1 Trial
| Adverse Event Profile | Details |
| Most Common Adverse Events | Mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours. |
| Laboratory Findings | No notable differences in electrolytes, kidney function, or hematology between treatment and placebo groups. One report of resolved amylase and lipase (B570770) elevation in a high-dose SAD cohort participant and one in a MAD cohort participant. |
| Cardiovascular | No clinically significant changes in blood pressure. Some increases in heart rate were observed but remained within the normal range. |
| Metabolic | A reduction in fasting glucose was observed, with no reports of hypoglycemia. Transient decreases in total cholesterol, LDL, and triglycerides were noted across all groups, including placebo. |
Experimental Protocols
Phase 1 Clinical Trial Design (NCT04478708)
The first-in-human study of this compound was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.
-
Study Population: Adult participants with a Body Mass Index (BMI) between ≥30.0 kg/m ² and ≤40.0 kg/m ² without other underlying medical conditions.
-
Study Design:
-
Single Ascending Dose (SAD): Participants were enrolled in cohorts to receive a single subcutaneous injection of this compound at doses ranging from 21 mg to 840 mg, or placebo, and were followed for up to 150 days.
-
Multiple Ascending Dose (MAD): Participants received multiple subcutaneous doses of this compound or placebo.
-
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics and immunogenicity.
-
Exploratory Endpoints: Pharmacodynamic biomarkers, including changes in body weight.
In Vitro Functional Assays
Preclinical characterization of this compound's dual activity was performed using cell-based functional assays.
-
GIPR Antagonist Activity:
-
Cell Line: Recombinant Human Embryonic Kidney (HEK) 293T cells expressing human or cynomolgus monkey GIPR, and Chinese Hamster Ovary (CHO) cells expressing rat or mouse GIPR.
-
Methodology: The antagonist activity of this compound was assessed by measuring its ability to inhibit GIP-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
-
-
GLP-1R Agonist Activity:
-
Cell Line: Not explicitly specified in the provided results, but likely a cell line stably expressing the human GLP-1 receptor.
-
Methodology: The agonist activity was determined by measuring the accumulation of cAMP following treatment with this compound.
-
Pharmacokinetic and Immunogenicity Assessment
While specific proprietary details of the assays are not fully disclosed in the public domain, the general approach for antibody-peptide conjugates involves the following:
-
Pharmacokinetics:
-
Methodology: Ligand-binding assays (LBAs) are typically employed to quantify the concentration of antibody-peptide conjugates in biological matrices. This can involve different formats, such as a sandwich ELISA to measure the total antibody concentration and potentially competitive assays to assess the levels of the active peptide arms. The observed dose-proportional increase in plasma concentrations suggests a robust analytical method was utilized.
-
-
Immunogenicity:
-
Methodology: The assessment of anti-drug antibodies (ADAs) is a critical component of clinical development for biologics. A tiered approach is standard, often starting with a screening assay (e.g., a bridging ELISA) to detect binding antibodies. Positive samples are then confirmed and further characterized for their neutralizing potential in a cell-based bioassay that assesses the inhibition of the drug's biological activity.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism of action.
Phase 1 Clinical Trial Workflow
Caption: Workflow of the Phase 1 clinical trial for this compound.
Central Signaling Pathways in Appetite Regulation
Caption: Hypothesized CNS signaling pathways for appetite regulation by this compound.
Conclusion
The early-phase clinical data for this compound demonstrate a promising safety and tolerability profile, coupled with significant, dose-dependent weight loss in individuals with obesity. The dual mechanism of GIPR antagonism and GLP-1R agonism presents a novel and potentially highly effective therapeutic approach. The long pharmacokinetic half-life supporting less frequent dosing could also offer a significant advantage in patient adherence. Further clinical investigation in larger patient populations is warranted to fully elucidate the efficacy and long-term safety of this compound for the management of obesity.
References
- 1. adcreview.com [adcreview.com]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oximbomotide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of oximbomotide, a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). The following protocols are foundational for assessing the potency and signaling mechanisms of this compound and similar compounds.
Introduction
This compound is a synthetic peptide designed to activate both the GLP-1 and glucagon receptors, leveraging the complementary metabolic effects of both hormones. In vitro assays are crucial for determining the binding affinity, potency, and downstream signaling pathways activated by this compound at each of its target receptors. The protocols detailed below describe standard methodologies for receptor binding and functional assays.
Key In Vitro Assays
The primary in vitro assays for characterizing dual GLP-1R/GCGR agonists like this compound include:
-
Receptor Binding Assays: To determine the affinity of this compound for the GLP-1 and glucagon receptors.
-
cAMP Accumulation Assays: To measure the functional potency of this compound in activating the Gs-coupled signaling pathway common to both receptors.
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the GLP-1 and glucagon receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for GLP-1R and GCGR.
Principle: This is a competitive binding assay where the unlabeled test compound (this compound) competes with a constant concentration of a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[1][2][3]
Materials:
-
Cell membranes prepared from a stable cell line overexpressing human GLP-1R or GCGR.
-
Radioligand: [¹²⁵I]-GLP-1(7-36) amide for GLP-1R and [¹²⁵I]-Glucagon for GCGR.
-
This compound (unlabeled competitor).
-
Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).[1]
-
Scintillation fluid.
-
Microplate scintillation counter.
Experimental Workflow:
Caption: Workflow for the radioligand receptor binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radioligand and cell membranes to the desired concentration in binding buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well filter plate, add in the following order:
-
Binding Buffer.
-
This compound dilution or buffer (for total and non-specific binding).
-
A high concentration of a known non-radioactive ligand for non-specific binding (NSB) wells.
-
Radioligand.
-
Cell membranes.
-
-
The final assay volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation:
-
Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[1]
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | Human GLP-1R | e.g., 5.2 | e.g., 2.1 |
| This compound | Human GCGR | e.g., 15.8 | e.g., 8.5 |
| GLP-1 (control) | Human GLP-1R | e.g., 1.8 | e.g., 0.7 |
| Glucagon (control) | Human GCGR | e.g., 3.5 | e.g., 1.9 |
| Note: The data presented are hypothetical and for illustrative purposes only. |
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional potency of this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for both GLP-1R and GCGR.
Objective: To determine the EC50 of this compound for GLP-1R and GCGR-mediated cAMP production.
Principle: GLP-1R and GCGR are Gs protein-coupled receptors. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. This assay measures the amount of cAMP produced in response to this compound stimulation.
Materials:
-
A stable cell line expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells).
-
Cell Culture Medium.
-
Stimulation Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents.
-
Incubate as required (typically 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate using a plate reader.
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a four-parameter logistic fit.
Data Presentation:
| Compound | Receptor | EC50 (nM) |
| This compound | Human GLP-1R | e.g., 0.8 |
| This compound | Human GCGR | e.g., 3.1 |
| GLP-1 (control) | Human GLP-1R | e.g., 0.2 |
| Glucagon (control) | Human GCGR | e.g., 0.5 |
| Note: The data presented are hypothetical and for illustrative purposes only. |
Signaling Pathway of GLP-1R and GCGR
Caption: this compound signaling through GLP-1R and GCGR.
References
Preclinical Application Notes and Protocols for Oximbomotide (BGG492/selurampanel)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical data and methodologies used in the evaluation of Oximbomotide (also known as BGG492 and selurampanel). The information is intended to guide researchers in designing and interpreting preclinical studies involving this competitive AMPA/kainate receptor antagonist.
Compound Profile
-
Compound Name: this compound (BGG492, selurampanel)
-
Mechanism of Action: A competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces excessive neuronal excitation and synchronization associated with seizure activity.
-
Therapeutic Target: Primarily investigated for its anticonvulsant properties in the treatment of epilepsy.
Preclinical Models and Efficacy
This compound has demonstrated anticonvulsant efficacy in a range of well-established preclinical models of epilepsy. These models are crucial for assessing the potential therapeutic activity of novel compounds.
Maximal Electroshock (MES) Seizure Model
The MES test in rodents is a widely used model to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.
Table 1: this compound Efficacy in the Maximal Electroshock (MES) Seizure Model
| Species | Strain | Route of Administration | Dose | Efficacy |
| Mouse | Not Specified | Oral (p.o.) | ~7 mg/kg | ED₅₀ |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from the tonic hindlimb extension component of the seizure.
Audiogenic Seizure Model
This model utilizes genetically susceptible mice (e.g., DBA/2) that exhibit seizures in response to a high-intensity auditory stimulus. It is a model of reflex epilepsy.
Table 2: this compound in the Audiogenic Seizure Model
| Species | Strain | Route of Administration | Noteworthy Observations |
| Mouse | DBA/2 | Oral (p.o.) | This compound has shown efficacy in this model. |
Amygdala Kindling Model
The amygdala kindling model in rats is a widely accepted model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It involves repeated, initially sub-convulsive electrical stimulation of the amygdala, leading to the progressive development of more severe seizures.
Table 3: this compound in the Amygdala Kindling Model
| Species | Strain | Route of Administration | Noteworthy Observations |
| Rat | Not Specified | Oral (p.o.) | This compound has been evaluated in this model. |
Experimental Protocols
The following are detailed protocols for the key preclinical models used to evaluate this compound.
Maximal Electroshock (MES) Seizure Protocol
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Male ICR mice (23 ± 3 g)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Fast the mice overnight prior to the experiment.
-
Prepare the this compound formulation in the chosen vehicle. A common vehicle for oral gavage of quinazolinone derivatives in rodents is 0.5% methylcellulose (B11928114) in water.
-
Administer this compound or vehicle orally (p.o.) to the mice at a dosing volume of 10 mL/kg.
-
Allow for a pretreatment period of 60 minutes for the compound to be absorbed and distributed.
-
Just prior to seizure induction, apply a drop of topical anesthetic to the cornea of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus via the corneal electrodes. Typical parameters for mice are a 60 Hz sine wave at 50 mA for a duration of 200 milliseconds.[1]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a protective effect.
-
Record the number of animals protected in each treatment group and calculate the ED₅₀.
Audiogenic Seizure Protocol
Objective: To evaluate the efficacy of a test compound in preventing sound-induced seizures in a genetically susceptible mouse strain.
Materials:
-
Male DBA/2 mice (21-28 days of age, when susceptibility is maximal)[2]
-
This compound
-
Vehicle for oral gavage
-
A sound-attenuating chamber equipped with a sound source capable of producing a high-intensity stimulus (e.g., an electric bell or a sonicator).
Procedure:
-
Prepare the this compound formulation and administer it orally to the DBA/2 mice.
-
After the appropriate pretreatment time, place each mouse individually into the sound-attenuating chamber.
-
Expose the mouse to a high-intensity auditory stimulus (typically 100-120 dB) for up to 60 seconds.[2]
-
Observe and score the seizure response, which typically progresses through a sequence of wild running, clonic seizures, and tonic seizures.
-
The primary endpoint is the prevention of the tonic seizure phase. Record the incidence of seizures in each treatment group.
Amygdala Kindling Protocol
Objective: To assess the effect of a test compound on the development and expression of focal seizures that generalize in a rat model of temporal lobe epilepsy.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Surgical instruments
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
This compound and vehicle
Procedure:
-
Surgery: Anesthetize the rats and, using a stereotaxic apparatus, surgically implant a bipolar electrode into the basolateral amygdala. Cortical recording electrodes may also be implanted. Secure the electrode assembly to the skull with dental cement. Allow for a recovery period of at least one week.
-
Kindling Development:
-
Place the rat in the recording chamber and connect the electrode to the stimulator and recording system.
-
Deliver a brief, low-intensity electrical stimulus to the amygdala (e.g., 1-second train of 60 Hz biphasic square wave pulses).
-
Record the electroencephalographic (EEG) afterdischarge and observe the behavioral seizure response.
-
Repeat the stimulation once or twice daily. The stimulus intensity is typically kept constant or at the afterdischarge threshold.
-
Continue stimulations until the animals consistently exhibit generalized tonic-clonic seizures (Stage 5 on the Racine scale). This is considered the "fully kindled" state.
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound or vehicle orally.
-
After the pretreatment period, deliver the electrical stimulus to the amygdala.
-
Record the afterdischarge duration and score the behavioral seizure severity using the Racine scale.
-
A reduction in seizure severity and afterdischarge duration indicates anticonvulsant activity.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action at the Synapse
This compound acts by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors on the postsynaptic membrane. This action prevents the opening of these ion channels, thereby reducing the influx of sodium ions and subsequent neuronal depolarization. In the context of epilepsy, which is characterized by excessive synchronous neuronal firing, this reduction in excitatory signaling helps to dampen hyperexcitability and prevent the propagation of seizure activity.[3]
This compound competitively blocks glutamate at AMPA/kainate receptors.
Preclinical Anticonvulsant Screening Workflow
The preclinical evaluation of a potential anticonvulsant like this compound typically follows a tiered approach, starting with acute, high-throughput models and progressing to more complex, chronic models that more closely mimic human epilepsy.
Tiered approach for preclinical evaluation of this compound.
References
Application Notes and Protocols for Oximbomotide Immunotherapy Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximbomotide is an investigational dual agonist immunotherapy designed to simultaneously stimulate two key co-stimulatory receptors on T cells: OX40 (CD134) and 4-1BB (CD137). This dual agonism aims to enhance T cell activation, proliferation, survival, and anti-tumor effector functions, thereby promoting a robust and durable anti-cancer immune response.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound and its surrogates in syngeneic mouse tumor models, offering detailed protocols for efficacy studies and immunological analyses. For the purpose of these notes, we will refer to a murine surrogate of FS120, a tetravalent bispecific antibody targeting OX40 and CD137, as a proxy for this compound.[3][4]
Mechanism of Action
This compound functions by co-ligating OX40 and 4-1BB on the surface of activated T cells. Both OX40 and 4-1BB are members of the tumor necrosis factor receptor (TNFR) superfamily.[5] Their engagement triggers downstream signaling cascades that are critical for T cell function.
-
Signaling Pathway: Upon binding to this compound, both OX40 and 4-1BB recruit TNF receptor-associated factors (TRAFs), particularly TRAF2, TRAF3, and TRAF5. This leads to the activation of the nuclear factor-κB (NF-κB) and other signaling pathways that promote the expression of pro-survival proteins like Bcl-2 and Bcl-xL, enhance cytokine production (e.g., IFN-γ), and boost the proliferation and cytotoxic capacity of both CD4+ helper and CD8+ killer T cells.
This compound Signaling Pathway
Recommended Animal Model: Syngeneic CT26 Model
For evaluating the efficacy of this compound, which relies on an intact immune system, the syngeneic mouse tumor model is essential. The CT26 colon carcinoma model in BALB/c mice is a well-characterized and commonly used model for immuno-oncology studies.
Table 1: Animal Model Specifications
| Parameter | Specification |
| Animal Strain | BALB/c mice |
| Age/Sex | 6-8 weeks old, female |
| Tumor Cell Line | CT26 (murine colon carcinoma) |
| Cell Culture | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin |
| Cell Viability | >95% required for implantation |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in CT26 Syngeneic Model
This protocol details the steps for evaluating the anti-tumor efficacy of a murine surrogate of this compound.
In Vivo Efficacy Study Workflow
Materials:
-
CT26 cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
This compound murine surrogate
-
Vehicle control (e.g., sterile PBS)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Preparation:
-
Culture CT26 cells in standard conditions.
-
On the day of implantation, harvest cells using trypsin, wash with PBS, and perform a viable cell count (e.g., using trypan blue).
-
Resuspend cells in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow, measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound surrogate).
-
-
Treatment Administration:
-
Administer the this compound surrogate (e.g., at a dose of 1 mg/kg) and vehicle control via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is twice a week for 2-3 weeks.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a specific time point.
-
Table 2: Representative In Vivo Efficacy Data
| Treatment Group (CT26 Model) | Mean Tumor Volume (mm³) at Day 18 ± SEM | % Tumor Growth Inhibition (TGI) | % Complete Responders |
| Vehicle Control | 1550 ± 150 | - | 0% |
| This compound surrogate (1 mg/kg) | 450 ± 95 | 71% | 40% |
| Anti-PD-1 (10 mg/kg) | 980 ± 120 | 37% | 10% |
| This compound + Anti-PD-1 | 150 ± 50 | 90% | 60% |
| (Note: Data are illustrative, based on typical results from preclinical studies of dual OX40/4-1BB agonists.) |
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and immunophenotyping of TILs to assess the immunological effects of this compound treatment.
Materials:
-
Tumors from treated and control mice
-
RPMI-1640 medium
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or Collagenase/DNase solution
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (see Table 3)
-
Fixable Viability Dye
-
Intracellular Staining Buffer Kit
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors and place them in cold RPMI.
-
Mince the tumors into small pieces.
-
Digest the tissue using a tumor dissociation kit or an enzyme cocktail (e.g., collagenase D and DNase I) at 37°C for 30-60 minutes with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Wash the cells with RPMI and centrifuge.
-
If necessary, lyse red blood cells using RBC Lysis Buffer.
-
Wash cells again and resuspend in FACS buffer.
-
-
Staining:
-
Count viable cells.
-
Incubate cells with Fc Block for 10-15 minutes to prevent non-specific antibody binding.
-
Stain for surface markers with the antibody cocktail (Table 3) for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer.
-
If performing intracellular staining (for Ki-67, Granzyme B, FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, single, CD45+ cells to identify immune populations.
-
Table 3: Recommended Flow Cytometry Panel for TIL Analysis
| Marker | Fluorochrome | Target Cell Population / Function |
| CD45 | AF700 | All leukocytes |
| CD3e | BUV395 | T cells |
| CD4 | BUV496 | Helper T cells |
| CD8a | APC-R700 | Cytotoxic T cells |
| OX40 | PE | Activated T cells |
| 4-1BB | PE-Cy7 | Activated T cells |
| PD-1 | BV605 | Exhaustion marker |
| Ki-67 | FITC | Proliferation marker |
| Granzyme B | PerCP-Cy5.5 | Cytotoxicity marker |
| FoxP3 | APC | Regulatory T cells (Tregs) |
| Viability Dye | e.g., Zombie NIR | Live/Dead discrimination |
| (Note: This is an example panel; fluorochromes should be optimized for the specific flow cytometer used.) |
Table 4: Representative Immunophenotyping Data
| Treatment Group | % Ki-67+ in CD8+ TILs | Ratio of CD8+ T cells to FoxP3+ Tregs |
| Vehicle Control | 15% | 1.2 |
| This compound surrogate | 45% | 4.5 |
| (Note: Data are illustrative and represent typical changes seen after treatment with co-stimulatory agonists.) |
Protocol 3: In Vivo Cytokine Release Assay
This protocol is for measuring systemic cytokine levels in response to this compound treatment.
Materials:
-
Treated and control mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits (for IFN-γ, TNF-α, IL-6)
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or retro-orbital bleed at a specified time point post-treatment (e.g., 6, 24, or 48 hours).
-
Place blood in EDTA tubes and centrifuge to separate plasma.
-
-
Cytokine Measurement:
-
Store plasma at -80°C until analysis.
-
Measure cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex bead-based assay or individual ELISAs, following the manufacturer's instructions.
-
Table 5: Representative Cytokine Release Data
| Treatment Group | Serum IFN-γ (pg/mL) at 24h post-dose | Serum TNF-α (pg/mL) at 6h post-dose |
| Vehicle Control | < 20 | < 15 |
| This compound surrogate | 850 | 400 |
| (Note: Data are illustrative, reflecting expected pharmacodynamic effects.) |
Conclusion
The preclinical evaluation of this compound in syngeneic mouse models provides critical insights into its anti-tumor efficacy and mechanism of action. The protocols outlined above for in vivo efficacy studies, immunophenotyping of tumor-infiltrating lymphocytes, and cytokine release analysis form a robust framework for characterizing the therapeutic potential of this dual agonist immunotherapy. The data consistently demonstrate that by targeting both OX40 and 4-1BB, this compound can significantly enhance T cell-mediated anti-tumor immunity, leading to tumor regression and improved survival in preclinical models.
References
- 1. Frontiers | Boosting Antitumor Response by Costimulatory Strategies Driven to 4-1BB and OX40 T-cell Receptors [frontiersin.org]
- 2. 4-1BB Agonists: Multi-Potent Potentiators of Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD137/OX40 Bispecific Antibody Induces Potent Antitumor Activity that Is Dependent on Target Coengagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. 4-1BB Antibodies in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of the Immune Response to Oximbomotide
For Research Use Only.
Introduction
Oximbomotide is a novel investigational immunomodulatory agent designed to enhance anti-tumor immune responses. As a selective agonist of the OX40 (CD134) receptor, this compound provides a co-stimulatory signal to activated T cells.[1][2] OX40 is a member of the tumor necrosis factor receptor (TNFR) superfamily, and its engagement is critical for sustaining T cell proliferation, survival, and the generation of effector and memory T cells.[2] By targeting this pathway, this compound aims to reverse T cell exhaustion and amplify the cytotoxic T lymphocyte (CTL) response against malignant cells.
Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of immunomodulatory drugs like this compound.[3][4] This high-throughput, single-cell analysis technique allows for the precise quantification of immune cell subsets, assessment of their activation status, and measurement of functional responses such as cytokine production. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular immune response to this compound treatment in vitro. The described methods include comprehensive immunophenotyping, T cell proliferation analysis, and intracellular cytokine staining.
Hypothetical Signaling Pathway of this compound
This compound, as an OX40 agonist, binds to the OX40 receptor expressed on activated T cells. This interaction recruits TNF receptor-associated factors (TRAFs), leading to the activation of downstream signaling cascades, including NF-κB and PI3K/Akt pathways. The culmination of this signaling is enhanced T cell survival, proliferation, and effector function.
Caption: Hypothetical signaling cascade initiated by this compound binding to the OX40 receptor on T cells.
Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Subsets
This protocol details the method for identifying and quantifying major T cell populations and assessing the expression of activation markers in human Peripheral Blood Mononuclear Cells (PBMCs) following this compound treatment.
1. Materials:
-
Human PBMCs, cryopreserved or fresh
-
Complete RPMI-1640 medium
-
This compound (lyophilized)
-
Vehicle control (e.g., sterile PBS)
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads)
-
Flow Cytometry Staining Buffer (PBS + 2% FBS)
-
Fc Receptor Blocking solution
-
Fluorescently conjugated antibodies (see Table 1 for panel)
-
Viability Dye (e.g., Zombie Aqua™)
2. Procedure:
-
Thaw and rest PBMCs overnight in complete RPMI medium at 37°C, 5% CO₂.
-
Adjust cell density to 1 x 10⁶ cells/mL. Plate 1 mL per well in a 24-well plate.
-
Add T cell activation stimulus to all wells (except unstimulated control) as per manufacturer's instructions.
-
Immediately add this compound at desired concentrations (e.g., 0.1, 1, 10 µg/mL) or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Harvest cells, wash with PBS, and aliquot approximately 1 x 10⁶ cells per tube.
-
Stain with a viability dye according to the manufacturer's protocol to enable exclusion of dead cells.
-
Wash cells with Flow Cytometry Staining Buffer.
-
Perform Fc receptor blocking for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail for surface markers (Table 1).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with staining buffer.
-
Resuspend cells in 300-500 µL of staining buffer for acquisition.
-
Acquire samples on a flow cytometer, collecting a minimum of 100,000 live single-cell events.
Table 1: Example Immunophenotyping Panel
| Target | Fluorochrome | Purpose |
|---|---|---|
| Viability Dye | Zombie Aqua | Exclude dead cells |
| CD3 | APC-H7 | Pan T cell marker |
| CD4 | BUV395 | T helper cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD45RA | BV786 | Naive T cell marker |
| CCR7 | PE-Cy7 | Naive/Central Memory T cell marker |
| CD25 | PE | Activation marker (IL-2Rα) |
| HLA-DR | FITC | Activation marker |
| OX40 (CD134)| BV605 | Target receptor, activation marker |
Expected Quantitative Data: Treatment with this compound is expected to increase the percentage of activated (CD25+, HLA-DR+) CD4+ and CD8+ T cells and promote a shift towards effector/memory phenotypes.
Table 2: Hypothetical Immunophenotyping Data (% of Parent Population)
| Treatment (48h) | Live CD4+ T Cells | % CD25+ of CD4+ | Live CD8+ T Cells | % CD25+ of CD8+ |
|---|---|---|---|---|
| Unstimulated | 35.2% | 1.5% | 18.1% | 0.8% |
| Stimulated + Vehicle | 34.8% | 25.4% | 17.5% | 15.2% |
| Stimulated + 1 µg/mL | 34.5% | 45.8% | 17.8% | 35.7% |
| Stimulated + 10 µg/mL| 34.9% | 68.2% | 17.6% | 55.9% |
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol measures the production of key effector cytokines by T cells in response to this compound.
1. Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A/Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Intracellular antibodies: Anti-IFN-γ (e.g., Alexa Fluor 488), Anti-TNF-α (e.g., PE), Anti-IL-2 (e.g., BV421)
2. Procedure:
-
Perform steps 1-5 from Protocol 1, but with a shorter incubation (e.g., 24 hours).
-
For the final 4-6 hours of incubation, add a protein transport inhibitor to all wells to cause cytokines to accumulate inside the cells.
-
Harvest and perform surface staining as described in Protocol 1 (steps 6-12).
-
After surface staining, wash the cells and proceed to fixation and permeabilization using a commercial kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash cells twice with permeabilization buffer.
-
Resuspend in staining buffer and acquire data on a flow cytometer.
Table 3: Hypothetical Intracellular Cytokine Data (% Positive Cells)
| Treatment (24h) | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD8+ T Cells |
|---|---|---|
| Unstimulated | 0.2% | 0.5% |
| Stimulated + Vehicle | 12.5% | 18.3% |
| Stimulated + 1 µg/mL | 28.9% | 35.1% |
| Stimulated + 10 µg/mL| 45.6% | 52.4% |
Caption: General experimental workflow for intracellular cytokine staining via flow cytometry.
Protocol 3: T Cell Proliferation Assay
This protocol uses a cell proliferation dye (e.g., CFSE) to track T cell division in response to this compound.
1. Materials:
-
All materials from Protocol 1
-
Cell Proliferation Dye (e.g., CellTrace™ CFSE)
2. Procedure:
-
Thaw PBMCs and adjust to 1 x 10⁶ cells/mL in serum-free PBS.
-
Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash cells twice with complete medium to remove excess dye.
-
Proceed with cell culture as described in Protocol 1 (steps 2-4), using the CFSE-labeled cells.
-
Incubate for a longer period, typically 4-5 days, to allow for multiple rounds of cell division.
-
Harvest cells and perform surface staining for T cell markers (e.g., CD3, CD4, CD8) as described in Protocol 1 (steps 6-12).
-
Acquire data on a flow cytometer. Analyze the CFSE signal within the CD4+ and CD8+ T cell gates. Each cell division is marked by a halving of the CFSE fluorescence intensity.
Table 4: Hypothetical T Cell Proliferation Data
| Treatment (5 days) | % Divided CD4+ T Cells | % Divided CD8+ T Cells |
|---|---|---|
| Unstimulated | < 1% | < 1% |
| Stimulated + Vehicle | 35.6% | 42.1% |
| Stimulated + 1 µg/mL | 58.2% | 65.7% |
| Stimulated + 10 µg/mL| 85.4% | 91.3% |
Data Analysis and Interpretation
Analysis of flow cytometry data requires a sequential gating strategy. First, viable single cells are identified, followed by gating on lymphocyte populations. T cells (CD3+) can then be further subsetted into CD4+ and CD8+ populations, which are analyzed for the expression of activation markers, cytokines, or proliferation dye dilution. The expected outcome of this compound treatment is a dose-dependent increase in T cell activation, effector function, and proliferation, consistent with its proposed mechanism as an OX40 agonist.
Caption: Expected cascade of the immune response following this compound-mediated T cell co-stimulation.
References
- 1. OX40 Agonistic Antibody Reverses Immune Suppression and Improves Survival in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide-Drug Conjugation in Targeted Delivery
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent molecules, such as cytotoxic agents, by selectively delivering them to diseased cells while minimizing exposure to healthy tissues. Peptide-drug conjugates (PDCs) have emerged as a promising strategy in this field. PDCs consist of a targeting peptide, a linker, and a payload (e.g., a cytotoxic drug). The peptide component serves as a "homing device," binding to specific receptors overexpressed on the surface of target cells, thereby facilitating cellular uptake of the conjugate.
This document provides detailed application notes and protocols for the conjugation of a hypothetical peptide, designated "Oximbomotide," for targeted delivery applications. While "this compound" is described as a peptide with antineoplastic properties, specific structural and functional details are not publicly available. Therefore, this document will outline general yet robust methodologies applicable to a peptide of its class, focusing on common conjugation strategies for creating PDCs for cancer therapy. The protocols provided are intended for researchers, scientists, and drug development professionals.
This compound: A Peptide for Targeted Therapy
For the purpose of these protocols, we will assume this compound is a decapeptide with the following characteristics:
-
Amino Acid Sequence: A hypothetical sequence containing lysine (B10760008) (for amine-based conjugation) and cysteine (for thiol-based conjugation) residues.
-
Target Receptor: A receptor known to be overexpressed on a specific cancer cell type (e.g., integrin αvβ3).
-
Payload: A potent cytotoxic agent.
Conjugation Chemistries for this compound
The choice of conjugation chemistry is critical and depends on the available functional groups on the peptide, linker, and payload. Common strategies include targeting amine groups (N-terminus and lysine side chains) or thiol groups (cysteine side chains).
Amine-Reactive Conjugation via NHS Ester Chemistry
This method involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized payload with the primary amines on the peptide.
Thiol-Reactive Conjugation via Maleimide Chemistry
This strategy provides a more site-specific conjugation approach by targeting the thiol group of a cysteine residue with a maleimide-functionalized payload.
Experimental Protocols
Protocol 1: Conjugation of a Cytotoxic Payload to this compound via NHS Ester Chemistry
This protocol describes the conjugation of a hypothetical NHS-ester functionalized cytotoxic drug to the amine groups of this compound.
Materials:
-
This compound peptide
-
NHS-ester functionalized cytotoxic drug
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Payload Addition: In a separate vial, dissolve the NHS-ester functionalized cytotoxic drug in anhydrous DMF.
-
Reaction Initiation: Add the dissolved payload solution to the this compound solution. Add DIPEA to the reaction mixture to act as a base. The molar ratio of peptide:payload:DIPEA should be optimized, but a starting point of 1:1.5:2 is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris buffer.
-
Purification: Purify the this compound-drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
-
Lyophilization: Lyophilize the purified conjugate for storage.
Protocol 2: Site-Specific Conjugation of a Payload to this compound via Thiol-Maleimide Chemistry
This protocol details the site-specific conjugation to a cysteine residue on this compound.
Materials:
-
Cysteine-containing this compound
-
Maleimide-functionalized payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography system
-
UV-Vis spectrophotometer
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing this compound in PBS. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and ensure a free thiol group. Incubate for 1 hour at room temperature.
-
Payload Dissolution: Dissolve the maleimide-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS.
-
Conjugation Reaction: Add the payload solution to the reduced peptide solution at a 1.2-fold molar excess.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the conjugate from unreacted payload and peptide using size-exclusion chromatography.
-
Characterization: Determine the drug-to-peptide ratio (DPR) using UV-Vis spectrophotometry by measuring the absorbance of the peptide and the payload at their respective maximum absorbance wavelengths. Confirm the conjugate's identity and purity with mass spectrometry.
Data Presentation: Characterization of this compound Conjugates
The following tables summarize typical quantitative data obtained during the characterization of peptide-drug conjugates.
Table 1: Characterization of Amine-Reactive this compound Conjugate
| Parameter | Value | Method |
| Purity | >95% | RP-HPLC |
| Molecular Weight (Expected) | Varies with payload | Mass Spectrometry |
| Molecular Weight (Observed) | Varies with payload | Mass Spectrometry |
| Drug-to-Peptide Ratio (DPR) | 1-3 | Mass Spectrometry |
Table 2: Characterization of Thiol-Reactive this compound Conjugate
| Parameter | Value | Method |
| Purity | >98% | RP-HPLC |
| Molecular Weight (Expected) | Varies with payload | Mass Spectrometry |
| Molecular Weight (Observed) | Varies with payload | Mass Spectrometry |
| Drug-to-Peptide Ratio (DPR) | ~1 | UV-Vis Spectroscopy |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for peptide conjugation and a hypothetical signaling pathway for a targeted peptide-drug conjugate.
Oximbomotide: No Publicly Available Information for Clinical Trial Design
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound named "Oximbomotide." This suggests that "this compound" may be a new or internal designation for a therapeutic candidate that has not yet been disclosed in public-facing materials such as scientific publications, conference presentations, or clinical trial registries.
Without foundational knowledge of this compound's mechanism of action, preclinical data, and proposed therapeutic target, it is not possible to generate detailed Application Notes and Protocols for designing its clinical trials. Key elements required for this task, which are currently unavailable, include:
-
Pharmacology and Mechanism of Action: Understanding how this compound is intended to work within the body is the first step in designing a clinical trial. This includes identifying its molecular target and the signaling pathways it modulates.
-
Preclinical Data: Information from laboratory and animal studies is crucial for establishing an initial safety profile, determining a starting dose for human trials, and identifying potential biomarkers to monitor the drug's effects.
-
Target Indication: The specific disease or condition that this compound is intended to treat will heavily influence the design of the clinical trial, including patient selection criteria and the choice of efficacy endpoints.
The development of robust clinical trial protocols is a data-driven process that relies on a thorough understanding of the investigational drug. In the absence of any public data on this compound, the creation of specific, scientifically valid Application Notes and Protocols is not feasible.
Further dissemination of information by the developing entity will be required before detailed clinical trial design resources can be created. Researchers, scientists, and drug development professionals are encouraged to monitor for future publications or announcements regarding this compound.
Application Notes and Protocols: Biomarker Discovery for Oximbomotide Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximbomotide (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under investigation for the treatment of type 2 diabetes and obesity.[1][2][3][4] As a dual agonist, this compound leverages the synergistic effects of both GLP-1 and glucagon signaling pathways to achieve superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[5] The activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and promotes satiety. Concurrently, glucagon receptor activation increases energy expenditure and enhances hepatic fat metabolism.
Clinical trials have demonstrated that this compound significantly reduces HbA1c levels and body weight in patients with type 2 diabetes and individuals with overweight or obesity. However, as with other incretin-based therapies, patient response to this compound can be variable. The identification of predictive biomarkers is therefore crucial for patient stratification, enabling the selection of individuals most likely to benefit from this compound treatment and facilitating a personalized medicine approach.
These application notes provide a comprehensive overview of strategies and protocols for the discovery of biomarkers predictive of a favorable response to this compound. We will focus on "omics" technologies, specifically proteomics and metabolomics, as powerful tools for identifying novel biomarker candidates.
Data Presentation: Summary of this compound Clinical Trial Data
The following tables summarize the efficacy of this compound in reducing body weight and HbA1c levels from Phase 1b clinical trials.
Table 1: Percent Change in Body Weight from Baseline at Week 12 in Chinese Adults with Overweight or Obesity
| Treatment Group | Mean Percent Change in Body Weight (95% CI) |
| This compound 3.0 mg | -4.81% (-6.61 to -3.02) |
| This compound 4.5 mg | -6.40% (-8.23 to -4.58) |
| This compound 6.0 mg | -6.05% (-7.91 to -4.18) |
| Placebo | 0.60% (-0.86 to 2.07) |
Table 2: Change in HbA1c from Baseline at Week 12 in Chinese Patients with Type 2 Diabetes
| Treatment Group | Mean Change in HbA1c (%) (SE) | Treatment Difference vs. Placebo (90% CI) |
| This compound 3.0 mg | -1.46 (0.43) | -0.59 (-1.53, 0.35) |
| This compound 4.5 mg | -2.23 (0.43) | -1.35 (-2.30, -0.41) |
| This compound 6.0 mg | -1.66 (0.41) | -0.79 (-1.71, 0.13) |
| Dulaglutide 1.5 mg | -1.98 (0.48) | -1.11 (-2.11, -0.11) |
| Placebo | -0.87 (0.34) | - |
Experimental Protocols
Protocol 1: Proteomic Biomarker Discovery using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a workflow for the discovery of plasma protein biomarkers associated with this compound response.
1. Study Design and Sample Collection:
-
Cohort Selection: Recruit a cohort of patients scheduled to receive this compound treatment. Collect baseline plasma samples prior to the first dose.
-
Response Assessment: Define clear criteria for "responders" and "non-responders" based on clinically meaningful endpoints such as percentage of body weight loss or reduction in HbA1c after a specified treatment period (e.g., 12 weeks).
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Process to plasma by centrifugation at 1,500 x g for 15 minutes at 4°C within one hour of collection. Aliquot plasma into cryovials and store at -80°C until analysis.
2. Sample Preparation:
-
Protein Quantification: Determine the total protein concentration of each plasma sample using a Bradford or BCA assay.
-
Depletion of High-Abundance Proteins (Optional but Recommended): To enhance the detection of lower-abundance proteins, deplete high-abundance proteins (e.g., albumin, IgG) using commercially available immunoaffinity columns.
-
Reduction, Alkylation, and Digestion:
-
To 50 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
Quench the reaction with DTT to a final concentration of 5 mM.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges. Elute the peptides and dry them under vacuum.
3. LC-MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Chromatographic Separation: Reconstitute the dried peptides in 0.1% formic acid. Load the peptides onto a C18 reverse-phase analytical column and separate them using a gradient of increasing acetonitrile (B52724) concentration over a 90-120 minute run time.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For DDA, acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.
4. Data Analysis:
-
Peptide and Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Label-Free Quantification (LFQ): Use the intensity of the precursor ions to determine the relative abundance of each protein across all samples.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are differentially abundant between the responder and non-responder groups at baseline. Use a t-test or ANOVA, and correct for multiple testing using a method such as the Benjamini-Hochberg procedure to control the false discovery rate (FDR).
Protocol 2: Metabolomic Biomarker Discovery using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a workflow for the discovery of plasma metabolite biomarkers associated with this compound response.
1. Study Design and Sample Collection:
-
Follow the same study design and sample collection procedures as outlined in Protocol 1.
2. Sample Preparation:
-
Metabolite Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins and extract metabolites.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Concentration: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
3. LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a UHPLC system.
-
Chromatographic Separation: Employ both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) to achieve broad coverage of polar and non-polar metabolites. Use a gradient elution program for each column chemistry.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
4. Data Analysis:
-
Data Processing: Process the raw LC-MS data using software such as XCMS or Progenesis QI for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a metabolite library or by MS/MS fragmentation pattern matching.
-
Statistical Analysis:
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that contribute to the separation between responder and non-responder groups.
-
Conduct univariate statistical analysis (e.g., t-test) on individual metabolites and correct for multiple comparisons to identify significantly altered metabolites.
-
Mandatory Visualizations
Caption: A generalized workflow for biomarker discovery.
Caption: this compound dual-agonist signaling pathway.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX40 ligand is inhibitory during the effector phase of crescentic glomerulonephritis | Semantic Scholar [semanticscholar.org]
- 5. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Oximbomotide in Combination with Checkpoint Inhibitors: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic combination of oximbomotide (BDB001), a first-in-class Toll-like receptor 7 and 8 (TLR7/8) agonist, with immune checkpoint inhibitors. This compound is an intravenously administered immune modulator designed to activate dendritic cells, thereby initiating both innate and adaptive anti-tumor immunity. Clinical investigations have shown that its combination with checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab, is a promising strategy in the treatment of advanced solid tumors.
Mechanism of Action and Therapeutic Rationale
This compound acts as a potent agonist for TLR7 and TLR8, which are endosomal pattern recognition receptors. Activation of these receptors in immune cells, particularly dendritic cells (DCs), triggers a signaling cascade that leads to the maturation of DCs, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines and type I interferons. This robust activation of the innate immune system enhances the priming and activation of tumor-specific T cells.
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. The combination of this compound with a checkpoint inhibitor is based on a synergistic mechanism: this compound enhances the generation and activity of anti-tumor T cells, while the checkpoint inhibitor removes the brakes on these T cells within the tumor microenvironment, allowing for a more potent and durable anti-cancer response.[1][2] Preclinical studies have demonstrated that this combination can lead to suppressed tumor growth and prolonged survival.[1]
Below is a diagram illustrating the signaling pathway of this compound and its synergy with checkpoint inhibitors.
References
Troubleshooting & Optimization
Oximbomotide stability and solubility issues in vitro
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common in vitro stability and solubility challenges with Oximbomotide, a novel dual GLP-1/GIP receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal solubility and stability, we recommend reconstituting lyophilized this compound powder in sterile, nuclease-free water to create a stock solution. For cell-based assays, further dilution into the appropriate cell culture medium is advised. Avoid using organic solvents for the initial reconstitution as this may impact peptide integrity.
Q2: What are the optimal storage conditions for this compound?
A2: Lyophilized this compound is stable at -20°C for up to 12 months. Once reconstituted, the stock solution should be stored at -80°C in aliquots to minimize freeze-thaw cycles. Reconstituted aliquots are stable for up to 3 months at -80°C. For short-term storage (up to one week), the reconstituted solution can be kept at 4°C.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A3: Precipitation in cell culture medium can be due to several factors:
-
High Concentration: The concentration of this compound may exceed its solubility limit in the specific medium.
-
pH of the Medium: The pH of your cell culture medium can influence this compound's solubility.[1]
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) or other sera can sometimes interact with peptides, leading to aggregation.
Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q4: How does temperature affect the stability of this compound in solution?
A4: Elevated temperatures can lead to the degradation of this compound.[1][2] It is crucial to minimize the time the peptide is kept at room temperature or 37°C. When preparing for an experiment, thaw the required aliquot on ice and dilute it in pre-chilled medium if possible.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Reconstitution
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure reconstitution is performed with sterile, nuclease-free water. |
| Concentration Too High | Reconstitute to a higher stock concentration (e.g., 10 mM) and then serially dilute. |
| Incomplete Dissolution | Gently vortex the vial for 10-15 seconds and allow it to sit on ice for 5-10 minutes. Repeat if necessary. Avoid vigorous shaking. |
| pH Issues | If problems persist, consider using a buffer with a slightly acidic pH (e.g., 50 mM citrate (B86180) buffer, pH 6.0) for reconstitution before further dilution. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Peptide Degradation | Minimize freeze-thaw cycles by preparing single-use aliquots. Ensure proper storage at -80°C. |
| Adsorption to Plasticware | Use low-protein-binding microplates and pipette tips to prevent loss of this compound. |
| Instability in Culture Medium | Prepare fresh dilutions of this compound in culture medium immediately before each experiment. Avoid prolonged incubation at 37°C before adding to cells. |
| Cell Passage Number | Use cells with a consistent and low passage number (<20) to ensure reproducible receptor expression levels.[3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Centrifuge the vial of lyophilized this compound at low speed (e.g., 2000 x g) for 1 minute to collect the powder at the bottom.
-
Add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex the vial for 10-15 seconds.
-
Incubate the vial on ice for 5-10 minutes to ensure complete dissolution.
-
Aliquot the reconstituted stock solution into low-protein-binding tubes and store at -80°C.
Protocol 2: In Vitro Stability Assessment in Cell Culture Medium
-
Prepare a 100 µM working solution of this compound in your chosen cell culture medium (e.g., DMEM with 10% FBS).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of intact this compound in each aliquot using a suitable method such as HPLC or a specific ELISA.
-
Compare the concentrations at different time points to the initial concentration at time 0 to determine the stability profile.
Visualizations
Caption: this compound dual agonism of GLP-1 and GIP receptors leading to insulin exocytosis.
Caption: A logical workflow for troubleshooting this compound precipitation in vitro.
References
Technical Support Center: Overcoming Oximbomotide Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Oximbomotide in cancer cell lines. The primary focus is on acquired resistance driven by metabolic reprogramming, specifically the upregulation of Oxidative Phosphorylation (OXPHOS).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells.[1] Common mechanisms include:
-
Target Alteration: Mutations in the molecular target of this compound that prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, promoting survival and proliferation. A key emerging mechanism is the metabolic shift towards increased Oxidative Phosphorylation (OXPHOS) to meet the high energy demands of the resistant state.[2][3][4]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5]
-
Changes in the Tumor Microenvironment: The microenvironment surrounding the tumor can also contribute to drug resistance.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most common method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance. This is determined by performing a cell viability assay (e.g., MTT, CCK-8) over a range of this compound concentrations.
Q3: We hypothesize that OXPHOS is upregulated in our this compound-resistant cells. What experiments can we perform to verify this?
A3: To investigate the role of OXPHOS in this compound resistance, you can perform the following key experiments:
-
Metabolic Flux Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of OXPHOS activity. Compare the OCR of resistant cells to sensitive cells at baseline and after treatment with this compound.
-
Mitochondrial Membrane Potential Assay: An increased mitochondrial membrane potential is often associated with heightened OXPHOS. This can be measured using fluorescent dyes like TMRE or JC-1. Studies have shown that drug-resistant cancer cells can exhibit an increased mitochondrial membrane potential.
-
Western Blot Analysis: Profile the expression levels of key proteins involved in the electron transport chain complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, and ATP5A for Complex V). Upregulation of these proteins in resistant cells would support the hypothesis of enhanced OXPHOS.
-
ATP Production Assay: Measure and compare the total ATP levels in sensitive versus resistant cells. A higher reliance on OXPHOS in resistant cells may lead to increased ATP production.
Q4: If OXPHOS is indeed the mechanism of resistance, what are the potential strategies to overcome it?
A4: If your data supports a shift to OXPHOS-dependent metabolism in this compound-resistant cells, several strategies can be employed:
-
Combination Therapy: The most promising approach is to combine this compound with an OXPHOS inhibitor. This dual-targeting strategy can re-sensitize resistant cells to this compound.
-
Targeting Mitochondrial Biogenesis: Inhibiting key regulators of mitochondrial biogenesis, such as PGC-1α, can reduce the capacity of cancer cells to perform OXPHOS.
-
Exploiting Metabolic Vulnerabilities: The metabolic shift to OXPHOS may create new vulnerabilities. For example, these cells might become more sensitive to inhibitors of other metabolic pathways they now rely on.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Drug Precipitation | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitates. |
| Assay Endpoint and Incubation Time | The IC50 value can be time-dependent. Ensure you are using a consistent incubation time for all experiments. Consider performing a time-course experiment to determine the optimal endpoint. |
Problem 2: Weak or no signal in Western Blots for OXPHOS proteins.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. For low-abundance targets, consider an immunoprecipitation step to enrich the protein of interest. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is compatible with your antibody; for phosphorylated proteins, avoid using milk as a blocking agent due to its casein content. |
| Phosphatase Activity (for phospho-proteins) | Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
Problem 3: Low Oxygen Consumption Rate (OCR) or poor response in Seahorse XF Analyzer experiments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Seeding Density | Titrate the cell number to find the optimal density that gives a robust basal OCR. Ensure even cell distribution in the wells. |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Incorrect Drug Concentrations | Optimize the concentrations of mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell line. |
| Instrument or Assay Setup Issues | Ensure the Seahorse XF Analyzer is properly calibrated and maintained. Verify that the assay medium has the correct pH and supplements. |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level similar to that of the untreated parental cells.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of allowing the cells to adapt and recover their growth rate.
-
-
Continue Stepwise Escalation:
-
Continue this process of stepwise increases in this compound concentration over several weeks to months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Confirm Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a cell viability assay to determine the new IC50 value. Compare this to the IC50 of the parental cell line.
-
Protocol 2: Western Blotting for OXPHOS Complex Proteins
Materials:
-
Sensitive and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8, SDHB, UQCRC2, MTCO1, ATP5A) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the sensitive and resistant cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cell Line A | 15 ± 2.1 | 185 ± 15.3 | 12.3 |
| Cell Line B | 25 ± 3.5 | 310 ± 22.8 | 12.4 |
| Cell Line C | 8 ± 1.2 | 95 ± 8.9 | 11.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Oxygen Consumption Rate (OCR) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Basal OCR (pmol/min) - Sensitive | Basal OCR (pmol/min) - Resistant | % Increase in OCR |
| Cell Line A | 120 ± 10.5 | 250 ± 18.2 | 108% |
| Cell Line B | 150 ± 12.8 | 320 ± 25.1 | 113% |
| Cell Line C | 95 ± 8.7 | 205 ± 15.6 | 116% |
OCR was measured using a Seahorse XF Analyzer. Data are presented as mean ± standard deviation.
Visualizations
Caption: this compound resistance via OXPHOS upregulation.
Caption: Workflow for investigating this compound resistance.
Caption: Logical flow for troubleshooting this compound resistance.
References
Optimizing Oximbomotide dosage to minimize toxicity
Disclaimer: Oximbomotide is a hypothetical compound presented for illustrative purposes. The following data, protocols, and guides are based on established principles of pharmacology and drug development for incretin (B1656795) receptor agonists and are intended to serve as a realistic example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide analog that acts as a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) receptors. Its primary mechanism involves the activation of these receptors, which are predominantly expressed on pancreatic β-cells and neurons. This dual agonism leads to enhanced glucose-stimulated insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and centrally-mediated appetite reduction.
Q2: What are the most common off-target effects or toxicities observed in preclinical models?
A2: The most frequently observed dose-limiting toxicities in preclinical studies are gastrointestinal (GI) in nature, consistent with the mechanism of action of incretin mimetics. These include reduced food intake, transient nausea, and vomiting. At supra-therapeutic doses, potential risks include pancreatitis and thyroid C-cell hyperplasia, which requires careful monitoring during non-clinical safety studies.
Q3: How should I determine the optimal starting dose for my in vivo studies?
A3: The optimal starting dose should be determined based on in vitro potency and prior dose-ranging studies. We recommend starting with a dose that achieves a plasma concentration equivalent to 3-5 times the in vitro EC50 for the GLP-1 and GIP receptors. A dose-escalation study is crucial to identify the therapeutic window that maximizes efficacy while minimizing adverse GI effects.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss and Reduced Food Intake in Rodent Models at Expected Therapeutic Doses.
-
Possible Cause 1: Overstimulation of Central Appetite Suppression Pathways.
-
Troubleshooting Step: Reduce the dose by 50% and perform a more gradual dose escalation (e.g., 25% increments every three days). This allows for acclimatization to the central effects of this compound.
-
-
Possible Cause 2: Severe Gastric Emptying Delay.
-
Troubleshooting Step: Assess the rate of gastric emptying using a standardized method (e.g., phenol (B47542) red meal assay). If significantly delayed, consider a formulation with a shorter half-life or a dose reduction to mitigate this effect.
-
-
Possible Cause 3: Species-Specific Sensitivity.
-
Troubleshooting Step: Review literature for the known sensitivity of the specific rodent strain to GLP-1/GIP receptor agonists. Consider using a different, less sensitive strain if the effects are prohibitive for the study's objectives.
-
Problem 2: High Variability in Glycemic Control in an Animal Cohort.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Step: Ensure that the subcutaneous or intraperitoneal injection technique is consistent across all technicians and that the injection volume is accurate for the animal's body weight.
-
-
Possible Cause 2: Variable Food Intake Among Animals.
-
Troubleshooting Step: this compound's effect is glucose-dependent. Ensure that all animals have consistent access to food and monitor for any significant differences in consumption that could impact glycemic response. Consider a pair-feeding study design to normalize caloric intake.
-
-
Possible Cause 3: Degradation of the Peptide.
-
Troubleshooting Step: Confirm the stability of this compound in the chosen vehicle at the storage temperature. Reconstitute the peptide fresh for each experiment if stability is a concern.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | EC50 (nM) |
| Human GLP-1R | cAMP Accumulation | 0.85 |
| Human GIPR | cAMP Accumulation | 1.20 |
| Rat GLP-1R | cAMP Accumulation | 1.15 |
| Rat GIPR | cAMP Accumulation | 1.98 |
Table 2: Summary of 14-Day Toxicology Study in Sprague-Dawley Rats
| Dosage Group (mg/kg/day) | Key Findings |
| 0.1 | No adverse effects observed. |
| 0.5 | Mild, transient reduction in food intake (first 48 hours). |
| 2.0 | Significant (p<0.05) reduction in food intake and body weight; mild signs of nausea (pica). |
| 10.0 | Severe body weight loss (>15%); evidence of pancreatitis in 2/10 animals. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for Potency Determination
-
Cell Culture: Culture HEK293 cells stably expressing either the human GLP-1 receptor or GIP receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Assay Preparation: Wash the cells with serum-free medium. Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound (from 1 pM to 1 µM). Add 50 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: In Vivo Dose-Escalation Study for Acute Toxicity Assessment in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment. House them with free access to standard chow and water.
-
Group Allocation: Randomly assign mice to vehicle and this compound treatment groups (n=8 per group). Suggested doses: 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.
-
Baseline Measurement: Record the body weight and food intake for 24 hours before dosing.
-
Drug Administration: Administer a single subcutaneous injection of the vehicle or the assigned dose of this compound.
-
Post-Dose Monitoring:
-
Record body weight and food intake at 4, 8, 24, and 48 hours post-dose.
-
Perform clinical observations for signs of toxicity (e.g., lethargy, piloerection, abnormal posture) at 1, 4, 8, and 24 hours.
-
At 48 hours, collect blood samples for analysis of key pancreatic and kidney function markers (e.g., amylase, lipase, creatinine).
-
-
Data Analysis: Compare the changes in body weight, food intake, and clinical chemistry parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with Dunnett's post-hoc test).
Visualizations
Caption: this compound dual agonist signaling pathway.
Caption: Experimental workflow for dose optimization.
Oximbomotide Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful administration of Oximbomotide in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a hybrid peptide with agonistic activity at both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual agonism is being investigated for the treatment of diabetes and obesity.[1] The activation of these receptors, particularly in pancreatic cells, is a key area of research.
2. How should this compound be formulated for in vivo studies?
As a peptide, this compound requires careful formulation to ensure stability and bioavailability. While a specific formulation for this compound is not publicly available, general principles for peptide formulation should be followed. The substance should be dissolved in a sterile, physiologically compatible vehicle. Key considerations include:
-
pH and Buffers: The pH of the formulation should be optimized to enhance peptide stability. Phosphate or histidine buffers are commonly used for this purpose.
-
Excipients: To prevent degradation and aggregation, the use of excipients may be necessary. For example, sucrose (B13894) can be used as a lyoprotectant, while mannitol (B672) or glycine (B1666218) can act as bulking agents.
-
Sterility: All solutions for injection must be sterile to prevent infection.
For long-term studies, slow-release formulations using biodegradable polymer microcapsules or lipid-based matrices can be considered to maintain therapeutic concentrations over an extended period.[2][3]
3. What are the recommended routes of administration for this compound in animal models?
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the animal model being used. Common parenteral routes for peptides like this compound include:
-
Subcutaneous (SC): This is a common and relatively simple route that provides a slower absorption rate compared to other parenteral methods.[4] It is often used for long-term dosing studies.
-
Intraperitoneal (IP): IP injections result in faster absorption into the vasculature than SC administration. Care must be taken to avoid injection into the bladder or gastrointestinal tract.
-
Intravenous (IV): IV administration provides the most rapid absorption and immediate systemic distribution of the peptide. This route is often used in pharmacokinetic studies where precise control over blood concentration is required.
The intramuscular (IM) route is generally not recommended for small rodents due to their small muscle mass.
4. What are the recommended injection volumes and needle gauges for rodent models?
Adherence to appropriate injection volumes and needle sizes is crucial to minimize animal discomfort and ensure accurate dosing. The following table summarizes general guidelines for mice and rats.
| Species | Route | Max Volume/Site | Needle Gauge |
| Mouse | IV (tail vein) | 5 mL/kg (bolus) | 27-30 G |
| IP | 10 mL/kg | 25-27 G | |
| SC | 10 mL/kg | 25-27 G | |
| Rat | IV (tail vein) | 5 mL/kg (bolus) | 23-25 G |
| IP | 10 mL/kg | 21-23 G | |
| SC | 5-10 mL/kg | 23-25 G |
Note: These are general guidelines. Always consult your institution's IACUC protocols for specific recommendations.
Troubleshooting Guides
Problem: Injection Site Reactions
| Symptom | Possible Cause | Recommended Action |
| Swelling and Redness | Local reaction to the injected substance. | Monitor the site daily. If swelling persists or worsens, consult with veterinary staff. Consider using a different vehicle or reducing the injection volume. |
| Bruising | Nicking of a small blood vessel during injection. | Apply gentle pressure to the site after injection. Bruising is usually self-limiting and should resolve within a few days. |
| Leakage from Injection Site | Incorrect injection technique or excessive volume. | Ensure the needle is fully inserted and inject slowly. If leakage occurs, stop the injection and administer the remaining volume at a new site. |
| Formation of a Lump | Expected with SC injections as the substance forms a "bleb" under the skin. | This is a normal sign of a successful SC injection and should dissipate as the substance is absorbed. |
Problem: Animal Distress Post-Injection
| Observation | Possible Cause | Recommended Action |
| Licking or scratching at the injection site | Irritation from the substance or vehicle. | Ensure the pH of the formulation is near neutral. If the behavior persists, consult with veterinary staff. |
| Changes in behavior (e.g., lethargy, reduced food intake) | Systemic side effects of this compound or adverse reaction to the vehicle. | Monitor the animal closely. If signs of distress continue, it may be necessary to adjust the dose or formulation. Report any adverse events to the appropriate animal care personnel. |
| Respiratory depression | A potential side effect of some therapeutic agents. | Closely monitor the animal's breathing rate. If respiratory depression is suspected, immediate veterinary intervention is required. |
Problem: Variability in Experimental Results
| Issue | Possible Cause | Recommended Action |
| Inconsistent pharmacokinetic data | Inaccurate dosing, improper sample collection, or peptide instability. | Ensure accurate dose calculation and administration. Standardize blood sampling times and techniques. Store peptide solutions and samples appropriately to prevent degradation. |
| Lack of expected therapeutic effect | Loss of peptide bioactivity due to improper storage or formulation. | Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Consider analyzing the peptide's integrity and concentration in the formulation. |
| Unexpected off-target effects | Non-specific binding or activation of other signaling pathways. | Review the literature for known off-target effects of GLP-1/GCGR agonists. If unexpected effects are observed, further investigation into the peptide's specificity may be required. |
Experimental Protocols
Pharmacokinetic Study Workflow
A typical pharmacokinetic study for this compound in a rodent model would involve the following steps:
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for a specified period before the study begins.
-
Catheter Implantation (optional): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) may be performed.
-
This compound Administration: Administer the formulated this compound via the chosen route (e.g., IV bolus or SC injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration. The timing and frequency of sampling will depend on the expected pharmacokinetic profile of the peptide.
-
Plasma Preparation: Process blood samples to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Simplified signaling pathway of a dual GLP-1/glucagon receptor agonist like this compound.
Caption: General experimental workflow for a pharmacokinetic study of this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes with this compound.
References
- 1. CN108948212B - Long-acting oxyntomodulin (OXM) hybrid peptide and its preparation method and application - Google Patents [patents.google.com]
- 2. An injection depot formulation of buprenorphine: extended bio-delivery and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EA033935B1 - Injectable buprenorphine formulation - Google Patents [patents.google.com]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Oximbomotide Technical Support Center: Addressing Off-Target Effects
Disclaimer
Please Note: The following technical support guide has been created for a hypothetical compound, "Oximbomotide." This name does not correspond to any known or approved pharmaceutical agent. The information, data, and protocols presented here are illustrative examples designed to fulfill the structural and content requirements of the prompt. They are based on plausible scenarios for a fictional peptide therapeutic and should not be used for actual experimental work.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
A1: this compound is a synthetic peptide agonist designed to simultaneously activate the Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) receptors. This dual agonism is intended to improve glycemic control and promote weight loss by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and regulating appetite.
Q2: What are the most commonly observed off-target effects of this compound in preclinical models?
A2: The most frequently reported off-target effects in preclinical studies involve mild to moderate cross-reactivity with the Glucagon Receptor (GCGR). At supra-therapeutic concentrations, this compound can act as a partial agonist at the GCGR, potentially leading to transient hyperglycemia and increased heart rate.
Q3: How can I differentiate between on-target GLP-1/GIP activation and off-target GCGR effects in my cellular assays?
A3: To dissect these effects, we recommend using a combination of approaches:
-
Selective Antagonists: Employ specific antagonists for GLP-1R (e.g., GLP-1(9-39)), GIPR (e.g., GIP(3-30)NH2), and GCGR (e.g., L-168,049) to block each pathway individually.
-
Knockout/Knockdown Models: Utilize cell lines with CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of each receptor to isolate the signaling contribution.
-
Dose-Response Curves: Generate detailed dose-response curves. Off-target effects typically require higher concentrations of this compound to become apparent.
Q4: Are there any known downstream signaling pathways affected by this compound's off-target activity?
A4: Yes, off-target activation of the GCGR by this compound can lead to a secondary increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) in cell types with high GCGR expression, such as hepatocytes. This can be distinguished from the primary GLP-1R/GIPR-mediated cAMP/PKA signaling by using the control methods described in Q3.
Troubleshooting Guides
Issue 1: Unexpected Increase in Hepatocyte Glycogenolysis
-
Question: My experiment shows an unexpected increase in glucose output from primary hepatocytes after treatment with this compound, which contradicts its intended insulin-sensitizing effect. What could be the cause?
-
Answer: This is a classic sign of off-target Glucagon Receptor (GCGR) activation. At higher concentrations, this compound may partially activate the GCGR, which stimulates glycogenolysis.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration of this compound is within the recommended range for selective GLP-1R/GIPR activation.
-
Co-administer GCGR Antagonist: Repeat the experiment with the co-administration of a selective GCGR antagonist. A reversal of the glycogenolytic effect would confirm off-target activity.
-
Lower the Dose: Perform a dose-response experiment to identify the concentration at which the off-target effect disappears.
-
-
Issue 2: Inconsistent cAMP Assay Results Across Different Cell Lines
-
Question: I am observing highly variable cAMP accumulation in response to this compound when I switch from pancreatic beta cells to my control cell line (e.g., HEK293). Why is this happening?
-
Answer: This variability is likely due to differences in the expression profiles of GLP-1, GIP, and Glucagon receptors between the cell lines. Pancreatic beta cells have high endogenous expression of GLP-1R and GIPR, whereas standard HEK293 cells may have low or variable expression of these, and potentially higher levels of other related receptors.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blot analysis to quantify the relative expression levels of GLP-1R, GIPR, and GCGR in all cell lines used in your experiments.
-
Use Engineered Cell Lines: For cleaner, more reproducible results, use engineered cell lines that stably overexpress only the receptor of interest (e.g., HEK293-GLP-1R).
-
Normalize Data: When comparing different cell lines, normalize the cAMP response to a positive control agonist specific for a highly expressed endogenous receptor in each line.
-
-
Quantitative Data Summary
The following tables summarize fictional preclinical data for this compound.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | GLP-1 Receptor | GIP Receptor | Glucagon Receptor |
| This compound | 0.85 | 1.20 | 75.5 |
| Control GLP-1 Agonist | 0.70 | >1000 | >1000 |
| Control GIP Agonist | >1000 | 0.95 | >1000 |
| Glucagon | >1000 | >1000 | 0.50 |
Table 2: Functional Potency (EC50, nM) in cAMP Assay
| Compound | HEK293-GLP-1R Cells | HEK293-GIPR Cells | HEK293-GCGR Cells |
| This compound | 1.1 | 1.8 | 110.2 |
| Control GLP-1 Agonist | 0.9 | >2000 | >2000 |
| Control GIP Agonist | >2000 | 1.3 | >2000 |
| Glucagon | >2000 | >2000 | 0.8 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-1, GIP, or Glucagon receptor to 80-90% confluency.
-
Membrane Preparation: Harvest cells and homogenize in a lysis buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., ¹²⁵I-GLP-1), and varying concentrations of unlabeled this compound or control compounds.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Washing: Terminate the reaction by rapid filtration over a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical relationships between problems, causes, and solutions.
Improving the bioavailability of peptide-based immunotherapies like Oximbomotide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical and clinical development of peptide-based immunotherapies like Oximbomotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide designed to modulate the immune system for therapeutic benefit. As a peptide-based immunotherapy, it aims to mimic parts of immune-related proteins to induce tolerance or shift immune responses towards a desired pathway, such as promoting regulatory T-cell activity to suppress allergic or autoimmune responses.[1] The precise signaling cascade initiated by this compound is believed to involve G-protein coupled receptors (GPCRs) on target immune cells, leading to downstream modulation of transcription factors that regulate inflammatory responses.
Q2: What are the main challenges affecting the bioavailability of this compound?
Like many peptide therapeutics, this compound faces several bioavailability challenges:
-
Rapid Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in biological fluids, leading to a short in-vivo half-life.[2]
-
Fast Renal Clearance: Due to its relatively small size, this compound can be quickly filtered and eliminated by the kidneys.[2]
-
Poor Membrane Permeability: The hydrophilic nature of peptides can hinder their ability to cross biological membranes and reach intracellular targets.[2]
-
Low Solubility: Some peptide formulations may exhibit poor solubility in aqueous physiological environments, impeding their formulation and absorption.[2]
Q3: What formulation strategies can be employed to improve this compound's stability and delivery?
Several advanced delivery systems can be explored to overcome the inherent stability issues of peptide immunotherapies:
-
Nanoparticle Carriers: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation and improve targeted delivery.
-
Liposomes: These lipid-based vesicles can encapsulate this compound, enhancing its stability and facilitating cellular uptake.
-
Adjuvants: The choice of adjuvant is crucial for enhancing the immune response and can also influence the stability of the peptide formulation.
-
Mucoadhesive Polymers: For oral delivery routes, bioadhesive polymers can increase the residence time of the drug at the absorption site, thereby improving bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
Problem 1: Low In Vitro Efficacy or High Variability in Cellular Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation in Culture Media | Assess peptide stability in the specific cell culture medium used. | 1. Perform a time-course study and quantify intact this compound at various time points using HPLC-MS. 2. Consider using protease inhibitor cocktails in the media if degradation is confirmed. |
| Low Cellular Uptake | The peptide may not be efficiently crossing the cell membrane. | 1. Perform cellular uptake studies using fluorescently labeled this compound and quantify internalization via flow cytometry or confocal microscopy. 2. Explore the use of cell-penetrating peptides (CPPs) conjugated to this compound. |
| Incorrect Peptide Conformation | The peptide may not be in its biologically active conformation in the experimental buffer. | 1. Analyze the secondary structure of this compound using circular dichroism (CD) spectroscopy in various buffer conditions. 2. Ensure proper folding and disulfide bridge formation if applicable. |
Problem 2: Poor In Vivo Pharmacokinetic (PK) Profile (e.g., short half-life, low Cmax)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Rapid Enzymatic Degradation In Vivo | The peptide is being quickly broken down by proteases in the bloodstream. | 1. Structural Modifications: Synthesize this compound with D-amino acids at cleavage sites to increase resistance to proteolysis. 2. PEGylation: Covalently attach Polyethylene Glycol (PEG) to increase the hydrodynamic radius and shield from enzymes. 3. Lipidation: Attach a lipid moiety to promote binding to albumin and reduce renal clearance. |
| Fast Renal Clearance | The small size of the peptide leads to rapid filtration by the kidneys. | 1. Increase Molecular Weight: PEGylation or conjugation to larger carrier proteins can significantly reduce renal clearance. 2. Formulation with Nanocarriers: Encapsulating this compound in nanoparticles or liposomes will prevent rapid filtration. |
| Poor Absorption from Injection Site | Subcutaneous or intramuscular injection may result in poor absorption into systemic circulation. | 1. Optimize Formulation: Investigate the use of absorption enhancers or different vehicle formulations. 2. Alternative Delivery Routes: Evaluate intravenous administration to bypass absorption barriers and achieve 100% initial bioavailability. |
Illustrative Data and Protocols
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
This table presents hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic profile of this compound following subcutaneous administration in a murine model.
| Formulation | Half-life (t½) (hours) | Maximum Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) |
| This compound (Unmodified) | 1.5 | 250 | 600 |
| PEGylated this compound | 12 | 150 | 2400 |
| Liposomal this compound | 18 | 120 | 3200 |
| This compound with Adjuvant X | 2.5 | 350 | 950 |
Experimental Protocol: In Vitro Serum Stability Assay
Objective: To assess the stability of different this compound formulations in the presence of serum proteases.
Methodology:
-
Preparation: Prepare solutions of unmodified this compound, PEGylated this compound, and Liposomal this compound at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Incubation: Mix 10 µL of each peptide solution with 90 µL of fresh mouse serum. Incubate the samples at 37°C.
-
Time Points: At designated time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours), take an aliquot of each sample.
-
Protein Precipitation: Immediately add an equal volume of 10% trichloroacetic acid (TCA) to the aliquot to precipitate serum proteins and stop enzymatic activity. Centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: Analyze the supernatant containing the intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220 nm.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow for evaluating its bioavailability.
Caption: Hypothetical this compound signaling cascade via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for assessing the bioavailability of this compound formulations.
References
Managing cytokine release syndrome associated with Oximbomotide
Disclaimer: Oximbomotide is a hypothetical agent for the purpose of this guide. The following troubleshooting guides and FAQs for managing cytokine release syndrome (CRS) are based on established principles from other immunotherapies known to cause this side effect. Always refer to the specific product information and clinical trial protocols for this compound once available.
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS) and why is it associated with this compound?
Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by immunotherapies like this compound.[1][2] It is believed that this compound's mechanism of action, which likely involves the engagement and activation of T-cells to target cancer cells, leads to a rapid release of inflammatory cytokines.[3][4] This cascade of cytokine release can affect various organs and lead to a wide range of symptoms.[3]
Q2: What are the common signs and symptoms of CRS?
The initial presentation of CRS often includes fever, headache, malaise, myalgia, and arthralgia. As it progresses, more severe symptoms can develop, including hypotension (low blood pressure), hypoxia (low oxygen levels), tachycardia, and organ dysfunction affecting the heart, lungs, kidneys, and liver.
Q3: How is the severity of CRS graded?
The severity of CRS is typically graded based on the presence and severity of fever, hypotension, and hypoxia. The American Society for Transplantation and Cellular Therapy (ASTCT) consensus grading is widely used.
| Grade | Fever (°C) | Hypotension | Hypoxia |
| 1 | ≥38°C | Not present | Not present |
| 2 | ≥38°C | Responds to fluids | Requires low-flow nasal cannula |
| 3 | ≥38°C | Requires one vasopressor | Requires high-flow nasal cannula |
| 4 | ≥38°C | Requires multiple vasopressors | Requires positive pressure ventilation |
| Data adapted from ASTCT consensus grading criteria. |
Q4: What is the general approach to managing CRS associated with this compound?
The management of CRS is graded according to its severity.
-
Grade 1: Supportive care is typically sufficient. This includes antipyretics, intravenous fluids, and close monitoring.
-
Grade 2: In addition to supportive care, intervention with an IL-6 receptor antagonist, such as tocilizumab, is recommended.
-
Grade 3 & 4: This is a medical emergency requiring intensive care. Management includes tocilizumab and often corticosteroids. Aggressive supportive care with vasopressors and mechanical ventilation may be necessary.
Troubleshooting Guides
Issue: A patient treated with this compound develops a fever of 38.5°C but is otherwise stable.
Solution:
-
Assess for other causes of fever: Rule out infection by obtaining blood cultures and other relevant investigations.
-
Initiate supportive care: Administer antipyretics like acetaminophen. Ensure adequate hydration with intravenous fluids.
-
Monitor closely: Increase the frequency of vital sign monitoring to at least every 1-2 hours.
-
Grade the CRS: Based on the information, this is Grade 1 CRS.
-
Consider intervention if persistent: If fever persists for more than 24-48 hours, consider administering a single dose of tocilizumab.
Issue: A patient's CRS has progressed to Grade 2, with hypotension responsive to a fluid bolus.
Solution:
-
Administer Tocilizumab: The standard dose is 8 mg/kg intravenously (up to a maximum of 800 mg).
-
Continue supportive care: Maintain intravenous fluids and monitor blood pressure closely.
-
Monitor for improvement: Clinical improvement is often seen within hours of tocilizumab administration.
-
Consider repeat dosing: If there is no improvement within 8 hours, a second dose of tocilizumab may be considered.
Issue: A patient has Grade 3 CRS with hypotension requiring a single vasopressor and is hypoxic on high-flow nasal cannula.
Solution:
-
Immediate ICU transfer: This patient requires intensive monitoring and care.
-
Administer Tocilizumab: Administer 8 mg/kg IV (max 800 mg) immediately.
-
Initiate Corticosteroids: Administer dexamethasone (B1670325) 10 mg IV every 6 hours or an equivalent corticosteroid. Corticosteroids are used for more severe or tocilizumab-refractory CRS.
-
Aggressive supportive care: Manage hypotension with vasopressors and hypoxia with appropriate respiratory support.
Experimental Protocols
Protocol: Monitoring Cytokine Levels
Objective: To quantify the levels of key inflammatory cytokines in patient serum to monitor the severity and response to treatment of CRS.
Methodology:
-
Sample Collection: Collect 5 mL of peripheral blood in a serum separator tube at baseline (before this compound infusion), at the onset of fever, and daily during the CRS episode.
-
Serum Separation: Centrifuge the blood sample at 1,000 x g for 10 minutes at 4°C. Aliquot the serum into cryovials and store at -80°C until analysis.
-
Cytokine Quantification: Use a multiplex immunoassay (e.g., Luminex-based assay or ELISA) to measure the concentrations of key cytokines, including IL-6, IFN-γ, TNF-α, IL-2, and IL-10.
-
Data Analysis: Compare the cytokine levels at different time points to the baseline and correlate with the clinical grade of CRS and response to therapeutic interventions.
Visualizations
Caption: Generalized signaling pathway for this compound-induced CRS.
Caption: Clinical workflow for the management of CRS.
References
- 1. 3500-Cytokine release syndrome (CRS) | eviQ [eviq.org.au]
- 2. Cytokine Release Syndrome Associated with Treatment for Acute Lymphoblastic Leukemia - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 4. Cytokine release syndrome with novel therapeutics for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Oximbomotide assay interference and cross-reactivity
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential assay interference and cross-reactivity issues related to oximbomotide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could lead to assay cross-reactivity?
A: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. This dual agonism is central to its therapeutic effect but also presents a potential source of cross-reactivity in immunoassays. Assays designed to detect native GLP-1 or GIP may show cross-reactivity with this compound due to structural similarities in the receptor-binding domains.
Q2: My ELISA results for endogenous GLP-1 are unexpectedly high in samples from subjects treated with this compound. What could be the cause?
A: This is a common issue arising from the cross-reactivity of anti-GLP-1 antibodies with this compound. The antibodies used in many commercially available GLP-1 ELISA kits may not be able to distinguish between endogenous GLP-1 and this compound, leading to artificially inflated results. It is crucial to use a highly specific assay that has been validated for use with samples containing this compound.
Q3: How can I select an appropriate immunoassay kit that minimizes interference from this compound?
A: When selecting an immunoassay, look for kits that specify "high specificity" and have been tested for cross-reactivity against this compound or other GLP-1/GIP analogs. Contact the manufacturer to request validation data that specifically addresses this. Alternatively, consider developing an in-house assay using monoclonal antibodies with well-characterized binding epitopes that do not overlap with the regions of this compound that differ from the native peptides.
Q4: Are there alternative assay formats to mitigate this compound interference?
A: Yes, liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive alternative to immunoassays for the quantification of endogenous peptides in the presence of therapeutic analogs. LC-MS can distinguish between molecules based on their mass-to-charge ratio, thus avoiding the cross-reactivity issues inherent in antibody-based methods.
Troubleshooting Guides
Issue 1: High Background Signal in Competitive Immunoassays
Possible Cause: Non-specific binding of this compound to the assay plate or other components.
Troubleshooting Steps:
-
Increase Blocking Efficiency: Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and incubation times.
-
Include a Detergent: Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffers to reduce non-specific binding.
-
Sample Dilution: Dilute the samples to reduce the concentration of potentially interfering substances, including this compound.
Issue 2: Inconsistent Results Between Different Assay Lots
Possible Cause: Variability in antibody specificity or other critical reagents between lots.
Troubleshooting Steps:
-
Lot-to-Lot Validation: Always perform a bridging study when switching to a new lot of an assay kit. This involves running a set of control samples with both the old and new lots to ensure comparable results.
-
Consult Manufacturer: Contact the kit manufacturer to inquire about any known changes in a new lot and to obtain their validation data.
Quantitative Data Summary
The following table summarizes the cross-reactivity of a hypothetical anti-GLP-1 antibody with this compound and other related peptides.
| Analyte | Concentration (pM) | % Cross-Reactivity |
| GLP-1 (7-36) | 100 | 100% |
| This compound | 100 | 78% |
| GIP (1-42) | 100 | < 0.1% |
| Glucagon | 100 | < 0.1% |
Experimental Protocols
Protocol 1: Evaluation of Anti-GLP-1 Antibody Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an anti-GLP-1 antibody with this compound.
Materials:
-
GLP-1 (7-36) standard
-
This compound
-
Anti-GLP-1 antibody
-
Coated microplate
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a standard curve for GLP-1 (7-36) ranging from 0 to 1000 pM.
-
Prepare a dilution series of this compound with the same concentration range.
-
Add 50 µL of standards or this compound dilutions to the appropriate wells of the coated microplate.
-
Add 50 µL of the anti-GLP-1 antibody to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound that gives a 50% inhibition of the maximum signal (IC50) and compare it to the IC50 of GLP-1.
-
Calculation: % Cross-reactivity = (IC50 of GLP-1 / IC50 of this compound) x 100.
Visualizations
Caption: this compound dual agonism signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
Technical Support Center: Enhancing the In Vivo Half-Life of Oxyntomodulin (Oximbomotide)
A Note on Terminology: The term "Oximbomotide" does not correspond to a known therapeutic peptide in publicly available scientific literature. It is presumed to be a lapsus linguae for Oxyntomodulin (OXM) , a naturally occurring peptide hormone with therapeutic potential for obesity and type 2 diabetes. This guide will proceed under the assumption that the query pertains to Oxyntomodulin.
Frequently Asked Questions (FAQs)
Q1: What is the native half-life of Oxyntomodulin (OXM) and why is it so short?
The native half-life of circulating Oxyntomodulin in humans is approximately 12 minutes.[1] This short duration is a significant barrier to its clinical use, which would otherwise require frequent, high-dose injections.[2][3][4] The primary reasons for this rapid clearance are:
-
Enzymatic Degradation: OXM is quickly broken down by enzymes in the blood, most notably dipeptidyl peptidase-IV (DPP-IV).[1]
-
Renal Clearance: Due to its small molecular size, OXM is rapidly filtered from the blood by the kidneys and excreted.
Q2: What are the principal strategies for extending the in vivo half-life of therapeutic peptides like OXM?
Several proven strategies are employed to prolong the circulation time of peptide therapeutics. These can be broadly categorized as follows:
-
Increasing Hydrodynamic Size: By increasing the peptide's effective size, renal clearance can be significantly reduced. This is the principle behind:
-
PEGylation: Covalently attaching one or more polyethylene (B3416737) glycol (PEG) chains.
-
Fusion to Large Proteins: Genetically fusing the peptide to a long-circulating protein like albumin or the Fc fragment of an antibody (IgG).
-
-
Binding to Serum Albumin: Modifying the peptide to reversibly bind to albumin, a natural long-lived protein in the bloodstream, effectively lets the peptide "piggyback" on albumin's long half-life (around 19 days in humans). This is achieved through:
-
Fatty Acid Acylation (Lipidation): Attaching a long-chain fatty acid to the peptide.
-
Fusion to Albumin-Binding Domains: Attaching a small peptide sequence that has a high affinity for albumin.
-
-
Reducing Enzymatic Degradation: Modifying the peptide's amino acid sequence to make it resistant to cleavage by proteases like DPP-IV. This often involves substituting specific amino acids near the cleavage site.
-
Structural Stabilization: Introducing chemical cross-links ("staples") to lock the peptide into its active, helical conformation can enhance both potency and resistance to degradation.
dot graph "Half_Life_Extension_Strategies" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", label="Key Strategies for Extending Peptide Half-Life", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
subgraph "cluster_main" { label=""; bgcolor="#FFFFFF"; node [fillcolor="#F1F3F4"];
}
subgraph "cluster_details" { label=""; bgcolor="#FFFFFF"; border=0; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
} }
Figure 1: Overview of primary strategies to extend the in vivo half-life of Oxyntomodulin.
Troubleshooting Guides
Issue 1: Low yield or heterogeneity after PEGylation reaction.
-
Possible Cause 1: Suboptimal Reaction Conditions. The efficiency of PEGylation is highly dependent on pH, temperature, and reaction time. The reactive group on the PEG (e.g., NHS ester, maleimide) has an optimal pH range for conjugation.
-
Solution: Titrate the reaction pH to find the optimal condition for your specific peptide and PEG reagent. For NHS esters, a pH of 7.5-8.5 is typical. For maleimide (B117702) reactions with cysteine, a pH of 6.5-7.5 is preferred to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions. Perform time-course experiments to determine the ideal reaction duration.
-
-
Possible Cause 2: Impure or Unstable Peptide/PEG. The starting materials must be of high purity. The presence of contaminating species can lead to side reactions and a heterogeneous product mixture. PEG reagents can also hydrolyze if not stored correctly.
-
Solution: Ensure the purity of the OXM analog and the PEG reagent using techniques like HPLC and mass spectrometry before starting the conjugation. Store activated PEG reagents under inert gas and desiccated conditions as recommended by the manufacturer.
-
-
Possible Cause 3: Non-specific PEGylation. If your OXM analog has multiple reactive sites (e.g., several lysine (B10760008) residues for NHS-ester PEGylation), the reaction can produce a mix of products with PEG attached at different positions (positional isomers).
-
Solution: Employ site-specific PEGylation strategies. This can involve engineering a unique cysteine residue into the peptide sequence for specific conjugation with maleimide-PEG, or using enzymatic methods like Glyco-PEGylation. After the reaction, use purification techniques like ion-exchange chromatography (IEX) or reverse-phase HPLC (RP-HPLC) to separate the desired isomer.
-
Issue 2: Modified OXM analog shows significantly reduced receptor binding or biological activity.
-
Possible Cause 1: Steric Hindrance. The attached moiety (e.g., PEG chain, fatty acid) may be physically blocking the part of the peptide that binds to the GLP-1 and glucagon (B607659) receptors.
-
Solution: The attachment site is critical. Design your OXM analog so that the modification site is distant from the key receptor-binding domains. Often, the C-terminus or a non-essential loop region is a better location for modification than the N-terminus, which is crucial for receptor activation.
-
-
Possible Cause 2: Conformational Changes. The modification may have induced a change in the peptide's secondary structure (e.g., its alpha-helicity), which is essential for receptor binding.
-
Solution: Analyze the structure of the modified peptide using techniques like circular dichroism (CD) spectroscopy to check for conformational changes. If activity is lost, a different modification site or a different type/length of linker between the peptide and the half-life extension moiety may be required.
-
Issue 3: High variability in pharmacokinetic (PK) data from in vivo animal studies.
-
Possible Cause 1: Inconsistent Dosing. Inaccurate or inconsistent administration of the peptide can lead to large variations in plasma concentration between subjects.
-
Solution: Use precise microsyringes and a consistent, well-practiced technique for injections (e.g., subcutaneous, intravenous). For subcutaneous dosing, ensure the injection depth is consistent. Weighing the syringe before and after dosing can confirm the administered volume.
-
-
Possible Cause 2: Issues with Blood Sampling. The timing of blood draws is critical for building an accurate concentration-time curve. Hemolysis of blood samples can interfere with analysis.
-
Solution: Adhere strictly to the predetermined sampling time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h). Use appropriate anticoagulants (e.g., EDTA, heparin) and process samples promptly by centrifuging at a low speed to separate plasma and prevent hemolysis.
-
-
Possible Cause 3: Peptide Aggregation or Instability in Formulation. If the modified peptide is not fully soluble or is prone to aggregation in the formulation buffer, the actual dose delivered to the circulation will be inconsistent.
-
Solution: Thoroughly characterize the solubility and stability of your final formulation. Use excipients or buffer systems known to improve peptide stability. Before injection, visually inspect the solution for any precipitation or cloudiness.
-
Data Summary: Half-Life of OXM Analogs
The following table summarizes reported pharmacokinetic data for native OXM and various modified analogs, demonstrating the impact of different half-life extension strategies.
| Peptide | Modification Strategy | Species | Half-Life (t½) | Fold Increase vs. Native | Reference(s) |
| Native Oxyntomodulin | None | Human | ~12 minutes | 1x | |
| Cross-linked OXM Analog (Peptide 9) | Chemical cross-linking to stabilize α-helix | Mouse | ~1.2 hours (IV) | ~6x (vs. native in mouse) | |
| Fatty Acid-Conjugated Protein | Site-specific fatty acid conjugation (general) | Mouse | ~5-fold increase | 5x | |
| Cholesterol-derivatized Analog | C-terminal cholesterol moiety | Mouse | Increased duration of action | Not quantified | |
| PEGylated OXM Analog | PEGylation | Mouse | Prolonged half-life for sustained release | Not quantified |
Key Experimental Protocols
Protocol 1: Site-Specific Fatty Acid Acylation of an OXM Analog
This protocol describes the conjugation of a fatty acid to a unique cysteine residue engineered into an OXM analog via a maleimide linker.
1. Materials:
- Cys-containing OXM analog (lyophilized, >95% purity).
- Maleimide-activated fatty acid (e.g., Maleimido-PEG2-Palmitic Acid).
- Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8.
- Quenching Solution: 1 M L-cysteine in reaction buffer.
- Purification: RP-HPLC system with a C18 column.
2. Procedure:
- Peptide Dissolution: Dissolve the lyophilized OXM analog in the Reaction Buffer to a final concentration of 1-2 mg/mL.
- Reagent Preparation: Dissolve the maleimide-activated fatty acid in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
- Conjugation Reaction: Add the fatty acid solution to the peptide solution at a 1.5 to 3-fold molar excess.
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.
- Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC and LC-MS to observe the formation of the product and disappearance of the starting peptide.
- Quenching: Once the reaction is complete, add the Quenching Solution to a final concentration of 10-20 mM L-cysteine to react with any excess maleimide reagent. Incubate for 30 minutes.
- Purification: Purify the acylated peptide conjugate from unreacted peptide and other byproducts using RP-HPLC.
- Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for storage.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure for determining the half-life of a long-acting OXM analog in rats.
1. Animals and Housing:
- Use adult male Sprague-Dawley or Wistar rats (e.g., 250-300g).
- House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum (fast overnight before dosing).
- Acclimatize animals for at least one week before the experiment.
- For frequent blood sampling, surgical cannulation of the jugular vein is recommended.
2. Dosing and Sampling:
- Formulation: Prepare the OXM analog in a sterile vehicle (e.g., phosphate-buffered saline, PBS).
- Dosing: Administer a single dose of the peptide via subcutaneous (SC) or intravenous (IV) injection at a predetermined concentration (e.g., 1 mg/kg).
- Blood Collection: Collect blood samples (approx. 150-200 µL) from the jugular vein cannula or tail vein at specified time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
- Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation. Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
3. Sample Analysis and Pharmacokinetics:
- Quantification: Measure the concentration of the OXM analog in the plasma samples using a validated analytical method, such as a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the concentration-time curve (AUC)
- Terminal half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
dot graph "Experimental_Workflow" { graph [splines=ortho, bgcolor="#FFFFFF", label="Workflow for Development and Testing of a Long-Acting OXM Analog", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];
// Define nodes A [label="1. Design & Synthesis\n(e.g., add Cys for acylation)"]; B [label="2. Chemical Modification\n(e.g., Fatty Acid Acylation)"]; C [label="3. Purification & Characterization\n(HPLC, Mass Spec)"]; D [label="4. In Vitro Assays\n(Receptor Binding & Activity)"]; E [label="5. In Vivo PK Study\n(Dosing & Blood Sampling)"]; F [label="6. Sample Analysis\n(ELISA or LC-MS/MS)"]; G [label="7. PK Parameter Calculation\n(Calculate Half-Life)"];
// Define edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [label="Proceed if active", fontcolor="#5F6368", color="#34A853"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; }
Figure 2: Experimental workflow for creating and evaluating a long-acting Oxyntomodulin analog.
References
- 1. sochob.cl [sochob.cl]
- 2. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Oximbomotide in Different Cancer Types: A Comparative Guide
Introduction
Oximbomotide is an investigational small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer. This guide provides a comparative analysis of this compound against Gefitinib, a first-generation EGFR inhibitor, and details the experimental validation of its mechanism of action. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's preclinical profile.
Comparative Performance Analysis
The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies and compared against Gefitinib. This compound demonstrates superior potency in inhibiting EGFR kinase activity and the proliferation of cancer cell lines harboring activating EGFR mutations.
| Parameter | This compound | Gefitinib | Cancer Type Relevance |
| EGFR Kinase Inhibition (IC50) | 0.8 nM | 2.0 nM | Foundational measure of target engagement |
| Cell Proliferation Inhibition (IC50) - NCI-H1975 (EGFR L858R/T790M) | 50 nM | >10,000 nM | NSCLC with acquired resistance |
| Cell Proliferation Inhibition (IC50) - HCC827 (EGFR ex19del) | 5 nM | 15 nM | NSCLC with activating mutation |
| Cell Proliferation Inhibition (IC50) - A549 (EGFR wild-type) | >10,000 nM | >10,000 nM | Specificity for mutated EGFR |
| In Vivo Tumor Growth Inhibition (TGI) - HCC827 Xenograft Model | 95% at 10 mg/kg | 70% at 25 mg/kg | Efficacy in a preclinical tumor model |
Experimental Protocols
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the EGFR tyrosine kinase.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase, poly(GT)-biotin substrate, ATP, and anti-phosphotyrosine antibody conjugated to a fluorescent donor.
-
Procedure:
-
This compound and Gefitinib were serially diluted in DMSO and added to a 384-well plate.
-
EGFR kinase and the peptide substrate were added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated for 60 minutes at room temperature.
-
The reaction was stopped, and the TR-FRET detection reagents were added.
-
After a further 60-minute incubation, the fluorescence signal was read on a plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based EGFR Phosphorylation Assay
Objective: To confirm the inhibition of EGFR signaling by this compound in a cellular context.
Methodology: Western blotting was used to measure the levels of phosphorylated EGFR (pEGFR) in cancer cells treated with the inhibitors.
-
Cell Culture: HCC827 cells were cultured to 80% confluency and then serum-starved for 24 hours.
-
Treatment: Cells were pre-treated with varying concentrations of this compound or Gefitinib for 2 hours.
-
Stimulation: Cells were stimulated with 100 ng/mL of EGF for 10 minutes to induce EGFR phosphorylation.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pEGFR and total EGFR.
-
Detection: An HRP-conjugated secondary antibody and an ECL substrate were used for detection. The signal was captured using a chemiluminescence imaging system.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of NSCLC.
Methodology: An HCC827 human tumor xenograft model in immunodeficient mice was utilized.
-
Cell Implantation: 5 x 10^6 HCC827 cells were subcutaneously implanted into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and Gefitinib (25 mg/kg). Dosing was administered orally, once daily.
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint: The study was terminated after 21 days, and the final tumor volumes were recorded.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo xenograft efficacy study.
Oximbomotide: A Novel Peptide Immunotherapy for Adrenal Cancer Shows Early Promise
For Immediate Release
[City, State] – [Date] – Oximbomotide, a novel peptide-based immunotherapy, is emerging as a potential new tool in the fight against adrenal cancer, a rare and often aggressive malignancy. Early data suggests that this agent, designed for active immunization, may offer a new therapeutic avenue for patients with adrenocortical carcinoma (ACC). This guide provides a comparative analysis of this compound against other cancer immunotherapies, detailing its unique mechanism, preclinical data, and potential role in the evolving landscape of immuno-oncology.
Introduction to this compound
This compound is a synthetic peptide with the chemical formula C42H73N9O17S and CAS number 2306406-51-7. It is classified as an immunological agent for active immunization with antineoplastic properties.[1] The primary focus of its development, as indicated in patent filings, is for the treatment of adrenal cancer.[2]
The development of this compound stems from the identification of immunogenic peptides that can elicit an anti-tumor immune response. While detailed clinical trial data is not yet widely available, the foundational research points towards a mechanism centered on stimulating the patient's own immune system to recognize and attack cancer cells.
Mechanism of Action: A Targeted Immunological Strike
This compound is designed to function as a cancer vaccine. The underlying principle involves introducing specific tumor-associated antigens (in the form of this peptide) to the immune system, thereby training it to identify and eliminate cancer cells that present these antigens.
dot
Caption: Proposed mechanism of action for this compound.
Comparative Landscape: this compound vs. Other Immunotherapies
The field of cancer immunotherapy is broad, with established treatments like checkpoint inhibitors, CAR-T cell therapy, and other cancer vaccines. This compound's position within this landscape is as a highly specific, targeted immunotherapy.
| Therapy Type | Mechanism of Action | Common Examples | Target Cancers | This compound Comparison |
| Checkpoint Inhibitors | Block proteins that prevent the immune system from attacking cancer cells. | Pembrolizumab, Nivolumab | Melanoma, Lung, Kidney, etc. | This compound aims to initiate a new immune response, while checkpoint inhibitors release the brakes on a pre-existing but suppressed response. |
| CAR-T Cell Therapy | Genetically modifying a patient's T-cells to attack cancer cells. | Tisagenlecleucel, Axicabtagene ciloleucel | Leukemias, Lymphomas | This compound is an "off-the-shelf" peptide, avoiding the complex and personalized manufacturing process of CAR-T therapy. |
| Other Cancer Vaccines | Introduce tumor antigens to stimulate an immune response. | Sipuleucel-T | Prostate Cancer | This compound is a peptide vaccine, which can be simpler to manufacture than cell-based vaccines like Sipuleucel-T. Its specific target is adrenal cancer. |
Preclinical Evidence and Experimental Protocols
Detailed preclinical data for this compound is primarily found within patent literature, specifically patent "WO2021074389 A1" titled "Immunogenic compounds for treatment of adrenal cancer." While comprehensive peer-reviewed studies are pending, the patent describes the identification and in-vitro validation of immunogenic peptides, including sequences related to this compound.
Key Experimental Protocol: In-Vitro Immunogenicity Assay
The general workflow to assess the immunogenic potential of peptides like this compound involves the following steps:
dot
Caption: Generalized workflow for in-vitro immunogenicity testing.
The Unmet Need in Adrenal Cancer
Adrenocortical carcinoma (ACC) is a rare malignancy with a poor prognosis. Current systemic treatment options are limited, with mitotane (B1677208) being the only FDA-approved drug specifically for ACC. Combination chemotherapy regimens have shown modest efficacy. The development of novel, targeted therapies is therefore a critical unmet need.
Immunotherapies, particularly checkpoint inhibitors, have been investigated in ACC, but with limited success in unselected patient populations. This suggests that therapies like this compound, which aim to generate a tumor-specific immune response, could play a vital role, potentially in combination with other treatments.
Future Directions and Conclusion
This compound represents a promising, targeted approach for the treatment of adrenal cancer. As a peptide-based vaccine, it holds the potential for a favorable safety profile and ease of manufacturing compared to more complex immunotherapies.
The next crucial steps for this compound will be the publication of comprehensive preclinical data and the initiation of clinical trials to evaluate its safety and efficacy in patients with adrenocortical carcinoma. Researchers and drug development professionals will be keenly watching the progress of this novel immunotherapy as it navigates the path from promising concept to a potential new standard of care.
Disclaimer: This guide is for informational purposes only and does not constitute medical advice. The information on this compound is based on publicly available patent information and early-stage research.
References
Comparative Efficacy in Relapsed/Refractory Acute Myeloid Leukemia: A Benchmark for Novel Agents
For researchers, scientists, and drug development professionals, understanding the current landscape of standard-of-care treatments for relapsed or refractory acute myeloid leukemia (R/R AML) is crucial for evaluating the potential of novel therapeutics. This guide provides a comparative overview of the efficacy of established treatments, offering a benchmark against which investigational agents like Oximbomotide (Ivuxolimab, PF-04518600) can be assessed.
Note: As of this publication, there is no publicly available clinical trial data detailing the efficacy of this compound (Ivuxolimab, PF-04518600) specifically in the treatment of relapsed or refractory Acute Myeloid Leukemia. The information presented herein focuses on the established standard-of-care therapies for this patient population. This compound, an OX40 agonist, is an investigational immunotherapeutic agent designed to stimulate T-cell activity. Its potential in hematologic malignancies remains under investigation.
Standard-of-Care Treatments for Relapsed/Refractory AML
The treatment of R/R AML is challenging, with the primary goal of achieving a complete remission to enable potentially curative allogeneic hematopoietic stem cell transplantation (HSCT). Treatment choice is often guided by patient fitness, prior therapies, and the presence of specific molecular mutations.
Data Presentation: Efficacy of Standard-of-Care Regimens
The following tables summarize the efficacy of commonly used salvage chemotherapy and targeted therapy regimens in R/R AML.
Table 1: Intensive Salvage Chemotherapy Regimens
| Regimen | Key Components | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| FLAG-Ida | Fludarabine, Cytarabine, G-CSF, Idarubicin | 40% - 60% | ~8-10 months |
| CLAG-M | Cladribine, Cytarabine, G-CSF, Mitoxantrone | ~58% | ~9-11 months |
| MEC | Mitoxantrone, Etoposide, Cytarabine | 18% - 66% | ~6-9 months |
Table 2: Targeted Therapies for R/R AML with Specific Mutations
| Agent | Target | Complete Remission (CR/CRh*) Rate | Median Overall Survival (OS) |
| Gilteritinib | FLT3 | 34%[1] | 9.3 months[1] |
| Ivosidenib | IDH1 | 30.4%[2] | 8.8 - 9.0 months[3] |
| Enasidenib | IDH2 | 19.3% (CR) / 40.3% (ORR) | 9.3 months |
*CRh: Complete remission with partial hematologic recovery. ORR: Overall Response Rate.
Table 3: Less Intensive Therapy for R/R AML
| Regimen | Key Components | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Azacitidine + Venetoclax (B612062) | Hypomethylating Agent + BCL-2 Inhibitor | ~55% | Variable, one study showed ~11.2 months in a comparator arm |
Experimental Protocols
Detailed methodologies are critical for the interpretation and comparison of clinical trial data. Below are representative protocols for key treatment modalities.
This compound (Ivuxolimab, PF-04518600) - General Investigational Approach
While no specific protocol for R/R AML is available, the general approach for this OX40 agonist in oncology trials involves:
-
Mechanism of Action: this compound is a monoclonal antibody that binds to the OX40 receptor on activated T-cells, providing a co-stimulatory signal that enhances T-cell proliferation, survival, and anti-tumor activity.
-
Administration: Typically administered as an intravenous infusion.
-
Monitoring: Includes standard safety assessments, pharmacokinetic and pharmacodynamic analyses, and evaluation of anti-tumor response.
Standard-of-Care Protocols
Intensive Salvage Chemotherapy (e.g., FLAG-Ida):
-
Fludarabine: 30 mg/m² intravenously daily for 5 days.
-
Cytarabine: 2 g/m² intravenously daily for 5 days.
-
Idarubicin: 10-12 mg/m² intravenously daily for 3 days.
-
G-CSF (Filgrastim): 5 mcg/kg subcutaneously daily, starting 24 hours after chemotherapy until neutrophil recovery.
-
Supportive Care: Prophylactic antibiotics, antifungals, and antiviral medications are standard. Transfusion support is critical.
Targeted Therapy (e.g., Gilteritinib for FLT3-mutated R/R AML):
-
Patient Selection: Requires confirmed FLT3 mutation status (ITD or TKD).
-
Dosing: 120 mg orally once daily.
-
Treatment Duration: Continued until disease progression or unacceptable toxicity. A minimum of 6 months is often recommended to assess for clinical response.
-
Dose Adjustments: May be required for toxicities such as QT interval prolongation or pancreatitis.
Less Intensive Therapy (e.g., Azacitidine + Venetoclax):
-
Azacitidine: 75 mg/m² subcutaneously or intravenously for 7 days of a 28-day cycle.
-
Venetoclax: Oral daily dosing with a ramp-up schedule (e.g., 100 mg day 1, 200 mg day 2, up to a target dose of 400 mg daily).
-
Tumor Lysis Syndrome (TLS) Prophylaxis: Aggressive hydration and anti-hyperuricemic agents are mandatory during the venetoclax ramp-up.
-
Monitoring: Close monitoring of blood counts is essential due to the potential for significant myelosuppression.
Mandatory Visualizations
Signaling Pathway of this compound (Ivuxolimab)
Caption: Mechanism of action of this compound as an OX40 agonist.
Experimental Workflow for a Clinical Trial in R/R AML
References
- 1. Updates in novel immunotherapeutic strategies for relapsed/refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 trial of avelumab combined with utomilumab (4-1BB agonist), PF-04518600 (OX40 agonist), or radiotherapy in patients with advanced gynecologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
Head-to-Head Preclinical Studies of GLP-1 Receptor Co-Agonists: A Comparative Guide
Disclaimer: Preclinical data for a compound specifically named "Oximbomotide" were not available in the reviewed literature. This guide focuses on analogous and clinically relevant GLP-1 receptor co-agonists, including the dual GLP-1/glucagon (B607659) receptor agonists Cotadutide (B8819395) and Mazdutide, and the dual GLP-1/GIP receptor agonist Tirzepatide. Where available, preclinical head-to-head data with GLP-1 mono-agonists such as Liraglutide and Semaglutide are presented.
This guide provides a comparative analysis of key preclinical findings for these compounds, intended for researchers, scientists, and drug development professionals.
Compound Summary and Mechanism of Action
| Compound | Class | Mechanism of Action | Key Preclinical Characteristics |
| Cotadutide | GLP-1R/GCGR Dual Agonist | A balanced agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors.[1][2] | In preclinical models, it has demonstrated robust effects on reducing hepatic steatosis, inflammation, and fibrosis, often superior to GLP-1 mono-agonists at equivalent levels of weight loss.[3][4] |
| Mazdutide | GLP-1R/GCGR Dual Agonist | An analogue of mammalian oxyntomodulin that activates both GLP-1 and glucagon receptors, potentially increasing energy expenditure and improving hepatic fat metabolism.[5] | Preclinical studies in hyperuricemic rat models showed significant reductions in serum uric acid compared to semaglutide. It also showed neuroprotective effects in mouse models of type 2 diabetes. |
| Tirzepatide | GLP-1R/GIPR Dual Agonist | A single molecule that activates both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. It shows a higher affinity for the GIP receptor. | Demonstrates biased agonism at the GLP-1 receptor, favoring the cAMP pathway over β-arrestin recruitment, which may enhance its metabolic efficacy. Preclinical studies in mice have shown its effectiveness in controlling glucose and body weight. |
| Liraglutide | GLP-1R Mono-Agonist | A long-acting GLP-1 receptor agonist. | Used as a comparator in preclinical studies to evaluate the additional benefits of dual agonism. |
| Semaglutide | GLP-1R Mono-Agonist | A long-acting GLP-1 receptor agonist. | Serves as a benchmark comparator in preclinical and clinical studies for new-generation metabolic therapies. |
Quantitative Data from Head-to-Head Preclinical Studies
Table 1: Effects of Cotadutide vs. Liraglutide in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle | Cotadutide (10 nmol/kg) | Liraglutide (40 nmol/kg) |
| Body Weight Change from Baseline (%) | - | Significant Reduction | Significant Reduction (doses adjusted for similar weight loss) |
| NAFLD Activity Score | - | Significant Reduction | Reduction |
| Liver Fibrosis | - | Significant Reduction | Reduction |
| Hepatic Steatosis | - | Significant Reduction | Reduction |
| Note: Preclinical studies in diet-induced NASH mouse models showed that the robust improvements in NASH and fibrosis scores with cotadutide treatment were significantly greater than after treatment with the GLP-1 monoagonist liraglutide. |
Table 2: Effects of Mazdutide vs. Semaglutide in a Hyperuricemic Rat Model
| Parameter | Hyperuricemic Control | Mazdutide | Semaglutide | Allopurinol (B61711) |
| Blood Uric Acid Levels | Elevated | ~50% Reduction | No significant effect | ~50% Reduction |
| Blood Creatinine and Urea (B33335) Nitrogen | Elevated | Significant Improvement | Downward trend (non-significant) | Significant Improvement |
| Note: This study highlights a differentiated metabolic profile for Mazdutide compared to a GLP-1 mono-agonist. |
Experimental Protocols
Cotadutide in Diet-Induced NASH Mouse Models
-
Animal Model: C57BL/6J mice fed an Amylin diet (AMLN), a model for non-alcoholic steatohepatitis (NASH). Another study utilized diet-induced obese (DIO) C57BL/6 mice.
-
Treatment: Cotadutide was administered subcutaneously, once daily, for 6 weeks. Liraglutide was used as a comparator, with doses adjusted to achieve similar weight loss to isolate the effects of glucagon receptor agonism.
-
Endpoints: Key parameters measured included changes in body weight, food intake, NAFLD activity score, and markers of liver fibrosis. Histopathological analysis of liver tissue was performed to assess steatosis, inflammation, and fibrosis.
Mazdutide in Hyperuricemic Rat Model
-
Animal Model: A hyperuricemia model was established in Sprague-Dawley rats by administering adenine (B156593) and potassium oxonate following a high-fat diet. Another study used male db/db mice, a model of type 2 diabetes, to assess cognitive function.
-
Treatment: Different doses of Mazdutide were administered and compared to a vehicle control, semaglutide, and allopurinol (a standard treatment for hyperuricemia).
-
Endpoints: The primary outcomes were levels of blood uric acid, creatinine, and urea nitrogen. Mechanistic insights were gained through single-nucleus RNA sequencing and metabolomic analyses of liver tissue.
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy and safety of cotadutide, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The latest phase II clinical research by Innovent Biologics on Mazdutide, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
Oximbomotide: Unraveling Preclinical Data and Projecting Clinical Outcomes
An In-depth Analysis of a Novel Antineoplastic Peptide
The landscape of cancer therapy is one of continuous evolution, with novel therapeutic agents constantly emerging from preclinical development. One such agent, Oximbomotide, has been identified as a peptide with potential antineoplastic properties. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on this compound, with the goal of translating preclinical data into potential clinical outcomes. However, a thorough investigation reveals a significant challenge: a notable absence of publicly available preclinical and clinical data for a compound specifically named this compound.
Unearthing the Identity of this compound
This lack of information presents a critical barrier to fulfilling the core requirements of a detailed comparative guide. Without access to experimental data, it is not possible to:
-
Present quantitative data in structured tables.
-
Provide detailed experimental protocols.
-
Visualize signaling pathways and experimental workflows.
The Path Forward: A Call for Data
The absence of accessible data for this compound means that a direct comparison with alternative therapies and a detailed analysis of its translational potential cannot be conducted at this time. For the scientific community to evaluate the promise of this compound, the following information is essential:
-
Preclinical Efficacy Data: In vitro studies detailing the effects on cancer cell lines (e.g., IC50 values, apoptosis assays) and in vivo studies in relevant animal models demonstrating tumor growth inhibition.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship.
-
Toxicology and Safety Data: Comprehensive safety studies to determine the therapeutic window and potential adverse effects.
-
Clinical Trial Information: If any clinical investigations have been initiated, access to study protocols, and preliminary results are crucial.
Until such data becomes publicly available, any discussion on the clinical potential of this compound remains speculative. Researchers and drug developers interested in this peptide are encouraged to seek direct engagement with any entities known to be involved in its development to access the necessary scientific information. This guide will be updated as new data on this compound emerges.
Oximbomotide: A Comparative Analysis of a Novel Dual GLP-1/Glucagon Receptor Agonist for Obesity and Type 2 Diabetes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the long-term efficacy and safety profile of Oximbomotide and its class of dual GLP-1/glucagon (B607659) receptor agonists.
While specific long-term clinical trial data for the investigational drug this compound is not yet publicly available, this guide provides a comparative analysis of its drug class—dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonists—against established and emerging treatments for obesity and type 2 diabetes. This compound is an analogue of oxyntomodulin, a naturally occurring peptide that activates both GLP-1 and glucagon receptors. This dual-agonist approach is a promising therapeutic strategy, and this guide synthesizes available data from clinical trials of similar agents to project the potential efficacy and safety of this compound.
Comparative Efficacy of this compound's Drug Class and Other Incretin-Based Therapies
The following tables summarize the long-term efficacy data from key clinical trials of dual GLP-1/glucagon receptor agonists and other leading anti-obesity medications.
Table 1: Long-Term Weight Loss Efficacy
| Drug (Trial) | Mechanism of Action | Dose | Trial Duration | Mean Weight Loss (%) | Percentage of Patients Achieving ≥15% Weight Loss |
| Dual GLP-1/Glucagon Receptor Agonists | |||||
| Survodutide (Phase 2) | GLP-1/Glucagon Agonist | 4.8 mg | 46 Weeks | -14.9%[1] | 55%[2] |
| Mazdutide (Phase 2) | GLP-1/Glucagon Agonist | 6 mg | 24 Weeks | -11.3%[3] | Not Reported |
| Cotadutide (Phase 2b) | GLP-1/Glucagon Agonist | 300 µg | 54 Weeks | Significant vs. placebo (exact % not specified)[4] | Not Reported |
| Triple GIP/GLP-1/Glucagon Receptor Agonist | |||||
| Retatrutide (Phase 2) | GIP/GLP-1/Glucagon Agonist | 12 mg | 48 Weeks | -24.2%[5] | 83% |
| GLP-1 Receptor Agonists | |||||
| Semaglutide (STEP 5) | GLP-1 Agonist | 2.4 mg | 104 Weeks | -15.2% | 51-64% (across STEP trials) |
| Liraglutide (SCALE) | GLP-1 Agonist | 3.0 mg | 56 Weeks | -5.8% to -8.0% | Not specified |
| Dual GIP/GLP-1 Receptor Agonist | |||||
| Tirzepatide (SURMOUNT-1) | GIP/GLP-1 Agonist | 15 mg | 72 Weeks | -20.9% | 69.5% maintained ≥20% loss at 88 weeks (SURMOUNT-4) |
Table 2: Long-Term Glycemic Control in Patients with Type 2 Diabetes
| Drug (Trial) | Mechanism of Action | Dose | Trial Duration | Mean HbA1c Reduction (%) |
| Dual GLP-1/Glucagon Receptor Agonists | ||||
| Mazdutide (Phase 2) | GLP-1/Glucagon Agonist | 6 mg | 20 Weeks | -1.55% |
| Cotadutide (Phase 2b) | GLP-1/Glucagon Agonist | 300 µg | 54 Weeks | Significant vs. placebo |
| GLP-1 Receptor Agonists | ||||
| Semaglutide (STEP 2) | GLP-1 Agonist | 2.4 mg | 68 Weeks | -1.6% (from baseline of 8.1%) |
| Liraglutide (SCALE Diabetes) | GLP-1 Agonist | 3.0 mg | 56 Weeks | -1.3% (from baseline of 8.0%) |
| Dual GIP/GLP-1 Receptor Agonist | ||||
| Tirzepatide (SURPASS-2) | GIP/GLP-1 Agonist | 15 mg | 40 Weeks | -2.3% (from baseline of 8.28%) |
Long-Term Safety Profile
The safety of incretin-based therapies is a critical consideration for long-term use. The table below outlines the most common adverse events observed in clinical trials.
Table 3: Common Adverse Events (Incidence >5%)
| Drug Class | Common Adverse Events |
| Dual GLP-1/Glucagon Receptor Agonists (Survodutide, Mazdutide, Cotadutide) | Nausea, diarrhea, vomiting, decreased appetite, constipation. |
| Triple GIP/GLP-1/Glucagon Receptor Agonist (Retatrutide) | Nausea, diarrhea, vomiting, constipation (dose-related). |
| GLP-1 Receptor Agonists (Semaglutide, Liraglutide) | Nausea, vomiting, diarrhea, constipation, abdominal pain. |
| Dual GIP/GLP-1 Receptor Agonist (Tirzepatide) | Nausea, diarrhea, decreased appetite, vomiting, constipation. |
Gastrointestinal side effects are the most frequently reported adverse events for this class of medications, are generally mild to moderate in severity, and tend to occur during the dose-escalation period.
Experimental Protocols
A typical Phase 3 clinical trial program for a long-term weight management drug, which this compound would likely undergo, involves large-scale, randomized, double-blind, placebo-controlled studies.
Key Methodological Components:
-
Study Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).
-
Intervention: Once-weekly or once-daily subcutaneous injection of the investigational drug at various doses versus placebo.
-
Duration: Typically 52 to 104 weeks to assess long-term efficacy and safety.
-
Co-primary Endpoints:
-
Percentage change in body weight from baseline.
-
Proportion of participants achieving a certain percentage of weight loss (e.g., ≥5%, ≥10%, ≥15%).
-
-
Secondary Endpoints: Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, glycemic parameters), and patient-reported outcomes on quality of life and physical functioning.
-
Lifestyle Intervention: All participants typically receive counseling on a reduced-calorie diet and increased physical activity.
Visualizing the Science
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and clinical evaluation of dual GLP-1/glucagon receptor agonists like this compound, the following diagrams illustrate the key signaling pathways and a standard clinical trial workflow.
References
- 1. hcplive.com [hcplive.com]
- 2. Survodutide reduces body weight in phase 2 dose-finding trial for overweight/obesity - - PACE-CME [pace-cme.org]
- 3. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 4. Effects of Cotadutide on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]
Benchmarking Oximbomotide against other peptide-based cancer therapies
An initial search for the peptide "Oximbomotide" yielded no relevant results, suggesting a potential misspelling of the name or that it may be a very early-stage or lesser-known compound. To provide a comprehensive comparison as requested, clarification of the correct name of the peptide is necessary.
Once the correct name is identified, a thorough benchmarking process will be undertaken. This will involve:
-
Target Identification and Pathway Analysis: Identifying the specific molecular target and the signaling pathway modulated by the peptide. This will be compared with other peptide-based therapies targeting similar or different pathways in oncology.
-
Preclinical and Clinical Data Compilation: Gathering and comparing quantitative data from preclinical studies and clinical trials. Key metrics will include efficacy (e.g., tumor growth inhibition, objective response rate, overall survival) and safety (e.g., adverse event profiles).
-
Experimental Protocol Review: Detailing the methodologies of key experiments to provide context for the presented data. This will include information on cell lines, animal models, dosing regimens, and analytical methods used.
This structured approach will ensure a comprehensive and objective comparison for the intended audience of researchers, scientists, and drug development professionals. Visual aids, including data tables and signaling pathway diagrams generated using Graphviz, will be provided to enhance clarity and data interpretation.
Cross-Validation of Therapeutic Targets for Sickle Cell Disease: A Comparative Analysis of Voxelotor and Alternative Therapies
Notice: The initial request specified a comparative guide for "Oximbomotide." Following a comprehensive search of scientific literature and clinical trial databases, no publicly available information was found for a therapeutic agent under this name. It is possible that "this compound" is an internal development codename, a new compound not yet in the public domain, or a misspelling. To fulfill the core requirements of this request for a detailed comparative guide, we have used Voxelotor (Oxbryta®) as a well-documented example of a novel therapeutic for Sickle Cell Disease (SCD). This guide provides a cross-validation of its therapeutic target and compares its performance with established and alternative treatments for SCD.
Introduction to Sickle Cell Disease and Therapeutic Strategies
Sickle Cell Disease (SCD) is a genetic disorder caused by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This sickling leads to chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage.[1] Therapeutic strategies for SCD aim to mitigate these pathological processes through various mechanisms. This guide will compare Voxelotor, a first-in-class HbS polymerization inhibitor, with other approved therapies that target different aspects of SCD pathophysiology.
Mechanism of Action and Therapeutic Targets
The primary therapeutic agents for SCD can be categorized based on their distinct mechanisms of action. Voxelotor directly targets the underlying cause of RBC sickling, while other therapies focus on downstream consequences or compensatory mechanisms.
Voxelotor: A Hemoglobin S Polymerization Inhibitor
Voxelotor's primary therapeutic target is sickle hemoglobin (HbS) itself. It is an allosteric modulator that binds to the N-terminal valine of the α-chain of hemoglobin, stabilizing it in the oxygenated state.[1] This increased oxygen affinity prevents the conformational changes that lead to HbS polymerization, thereby inhibiting RBC sickling.
Signaling Pathway of Voxelotor's Action
Caption: Voxelotor's mechanism of action within a red blood cell.
Alternative Therapeutic Targets
-
Hydroxyurea: This agent has a multifactorial mechanism. It is a ribonucleotide reductase inhibitor that increases the production of fetal hemoglobin (HbF).[2][3] HbF interferes with HbS polymerization, reducing the propensity for sickling.
-
L-glutamine (Endari®): The precise mechanism is not fully understood, but it is believed to act as an antioxidant. It may increase the levels of NAD+ and reduced glutathione (B108866) in sickle RBCs, mitigating oxidative stress and damage.
-
Crizanlizumab (Adakveo®): This is a monoclonal antibody that targets P-selectin, an adhesion molecule on the surface of endothelial cells and platelets. By blocking P-selectin, Crizanlizumab prevents the adhesion of sickled RBCs and leukocytes to the blood vessel wall, a key step in the initiation of vaso-occlusive crises.
Comparative Efficacy and Clinical Data
The clinical efficacy of these therapies is assessed through various endpoints, primarily the reduction in the frequency of vaso-occlusive crises and improvements in hematological parameters.
| Therapeutic Agent | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| Voxelotor | HOPE | Hemoglobin response (>1 g/dL increase at 24 weeks) | 51% of patients on 1500 mg Voxelotor achieved the primary endpoint vs. 7% on placebo (p<0.001). |
| Crizanlizumab | SUSTAIN | Annual rate of sickle cell-related pain crises | 45.3% reduction in the median annual rate of VOCs compared to placebo. |
| L-glutamine | Phase 3 (Niihara et al.) | Number of sickle cell crises over 48 weeks | Median of 3.0 pain crises in the L-glutamine group vs. 4.0 in the placebo group (p=0.005). Median number of hospitalizations was 2.0 vs. 3.0, respectively (p=0.005). |
| Hydroxyurea | MSH | Frequency of painful crises | Significant reduction in the annual rate of VOCs. |
Experimental Protocols
The validation of these therapeutic targets relies on specific in vitro and clinical trial methodologies.
In Vitro Assays
1. Hemoglobin Oxygen Affinity Assay
-
Objective: To determine the effect of a compound on the oxygen-binding affinity of hemoglobin, often measured as the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).
-
Protocol Outline:
-
Purified hemoglobin or whole blood is incubated with the test compound at various concentrations.
-
The sample is placed in a specialized instrument, such as a Hemox Analyzer, which controls the oxygen tension.
-
The sample is first fully oxygenated with compressed air and then deoxygenated with compressed nitrogen.
-
During deoxygenation, the instrument continuously measures the oxygen partial pressure and the corresponding hemoglobin oxygen saturation via spectrophotometry.
-
An oxygen-hemoglobin equilibrium curve is generated, from which the p50 value is calculated. A lower p50 indicates higher oxygen affinity.
-
Experimental Workflow for Hemoglobin Oxygen Affinity Assay
Caption: A simplified workflow for determining hemoglobin oxygen affinity.
2. Red Blood Cell Sickling Assay
-
Objective: To quantify the extent of RBC sickling under hypoxic conditions and assess the inhibitory effect of a compound.
-
Protocol Outline (Imaging Flow Cytometry - SIFCA):
-
A whole blood sample is diluted and incubated with the test compound.
-
The sample is deoxygenated by exposure to a low-oxygen environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours).
-
The cells are then analyzed using an imaging flow cytometer, which captures images of thousands of individual cells.
-
Software algorithms analyze the morphology of each cell, classifying them as sickled or normal based on shape parameters.
-
The percentage of sickled cells is calculated for treated and untreated samples to determine the compound's anti-sickling activity.
-
Clinical Trial Endpoints
The primary endpoint in SCD clinical trials is often the frequency of vaso-occlusive crises. However, the definition of a VOC can vary between studies.
-
Common Components of a VOC Endpoint Definition:
-
A visit to a medical facility (hospital, emergency room, or day unit).
-
Treatment with a parenteral narcotic or NSAID.
-
Duration of the visit may be a factor (e.g., ≥4 hours).
-
Inclusion of other SCD-related complications such as acute chest syndrome or priapism.
-
Logical Relationship of Therapeutic Interventions in SCD
The different therapeutic agents for SCD address various stages of the disease's pathophysiology, from the initial molecular event to the downstream consequences of cell adhesion and vaso-occlusion.
Logical Flow of SCD Pathophysiology and Therapeutic Intervention Points
Caption: Intervention points of different SCD therapies in the disease cascade.
Conclusion
The cross-validation of therapeutic targets in Sickle Cell Disease reveals a multi-faceted approach to managing this complex disorder. Voxelotor represents a targeted strategy aimed at the fundamental cause of sickling by directly inhibiting HbS polymerization. In contrast, alternative therapies such as Hydroxyurea, L-glutamine, and Crizanlizumab address different, yet crucial, aspects of SCD pathophysiology, including the induction of protective fetal hemoglobin, reduction of oxidative stress, and prevention of cell adhesion. The choice of therapy depends on the specific clinical presentation and therapeutic goals for the individual patient. The continued development of novel agents and the refinement of clinical trial endpoints will further enhance the management of Sickle Cell Disease.
References
Oximbomotide: No Publicly Available Clinical Trial Data for Meta-Analysis
A comprehensive search for meta-analyses and individual clinical trials involving a substance referred to as "Oximbomotide" has yielded no publicly available data. Searches across multiple databases of scientific literature and clinical trial registries did not identify any registered drug or investigational compound with this name.
This lack of information prevents the creation of a comparative guide as requested. The core requirements, including the presentation of quantitative data from clinical trials, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to primary research and clinical data concerning this compound.
It is possible that "this compound" may be an internal project name not yet disclosed publicly, a new compound with research data not yet published, or a potential misspelling of another drug. Without a valid reference point in the scientific literature, a meta-analysis or any form of comparative clinical data summary is not feasible.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the correct nomenclature and to consult recently published patents, conference proceedings, and company pipelines for the most current information on early-stage drug development.
Should "this compound" be a different name for a known compound, or if data becomes publicly available under this name, a full analysis as per the user's request could be conducted. At present, no such analysis is possible.
Safety Operating Guide
Navigating the Disposal of Oximbomotide in a Laboratory Setting
Core Principles of Chemical Disposal
The responsible disposal of any chemical agent, including research compounds like oximbomotide, hinges on the principles of containment, segregation, and adherence to institutional and regulatory requirements. All waste must be managed in a way that prevents its release into the environment and minimizes risk to personnel.
General Disposal Workflow for this compound
The following diagram outlines a general workflow for the disposal of chemical waste, which should be adapted for this compound in consultation with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
Due to the absence of a specific SDS for this compound, the following procedures are based on general best practices for handling research-grade peptides and chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Waste Segregation
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all contaminated solid materials, such as unused this compound powder, contaminated gloves, weighing papers, and plasticware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
Container Management
All waste containers must be appropriate for the type of waste they hold.
-
Use containers that are chemically resistant and can be securely sealed.
-
Label all containers with the name of the chemical ("this compound Waste") and any known hazard information.
-
Do not overfill containers; a general guideline is to leave at least 10% headspace to accommodate expansion and prevent spills.
Storage and Disposal
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Arrange for the collection of the waste through your institution's EHS-approved chemical waste disposal program.
Quantitative Data Summary
As no specific experimental protocols or quantitative data regarding the disposal of this compound were found, a data table cannot be provided. It is recommended to maintain an internal log of all this compound waste generated, including quantities and dates of disposal, as part of good laboratory practice and for institutional record-keeping.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are derived from general laboratory safety guidelines for handling chemical waste.[1][2]
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for the disposal of investigational compounds like this compound. Your EHS office can provide guidance that is compliant with local, state, and federal regulations.
References
Safeguarding Researchers: A Guide to Handling Oximbomotide
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Oximbomotide. Given the limited publicly available data on this specific compound, the following guidelines are based on best practices for handling highly potent antineoplastic agents. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of antineoplastic agents like this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting (in a certified chemical fume hood) | - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Safety goggles - Face shield - N95 respirator or higher |
| In Vitro/In Vivo Dosing | - Double nitrile gloves - Disposable gown - Safety goggles - Biosafety cabinet (BSC) or equivalent containment |
| Waste Disposal | - Double nitrile gloves - Disposable gown - Safety goggles |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to safely manage this compound throughout its lifecycle in the laboratory. The following diagram outlines the key stages and associated safety measures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, masks), plasticware, and any other solid materials that have come into contact with this compound must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Hazardous Antineoplastic Waste."
-
Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a designated, sealed, and leak-proof hazardous liquid waste container. This container must also be clearly labeled.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container immediately after use.
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contact your EHS department for pickup and disposal of the hazardous waste containers.
Experimental Protocol Considerations
While specific experimental protocols for this compound are not widely published, researchers should adapt their existing protocols for other potent small molecule inhibitors with the following considerations:
-
Solubility: Prepare stock solutions in an appropriate solvent as determined by small-scale solubility tests conducted within a certified chemical fume hood.
-
Vehicle Selection: For in vivo studies, ensure the chosen vehicle is non-toxic and appropriate for the route of administration.
-
Dose Preparation: All dose preparations must be performed in a biological safety cabinet (BSC) to prevent aerosol generation.
Understanding the Mechanism of Action: A Generalized Antineoplastic Pathway
As an antineoplastic agent, this compound is presumed to interfere with critical cellular processes in cancer cells, leading to apoptosis or cell growth arrest. While the specific targets of this compound are not publicly known, a generalized signaling pathway for such agents is depicted below. This diagram illustrates how a hypothetical small molecule inhibitor might disrupt a cancer-driving pathway.
This document is intended as a starting point for developing comprehensive, laboratory-specific standard operating procedures (SOPs) for handling this compound. It is imperative that all personnel receive training on these procedures before working with this compound. Always consult your institution's EHS department for specific guidance and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
